molecular formula C8H7ClN2O B14788343 Phthalazin-1(2H)-one hydrochloride

Phthalazin-1(2H)-one hydrochloride

Cat. No.: B14788343
M. Wt: 182.61 g/mol
InChI Key: QRHLIWLOPSLNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalazin-1(2H)-one hydrochloride (CAS 64808-14-6) is a high-value chemical scaffold in medicinal chemistry and anticancer drug discovery. It serves as a key synthetic intermediate for constructing novel derivatives with potent biological activity. Recent research has highlighted the significant potential of phthalazinone-based compounds, particularly in targeted cancer therapy . These derivatives are frequently explored as inhibitors of critical biological targets, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) . Studies have demonstrated that certain phthalazinone-dipeptide and hydrazone hybrids exhibit exceptional cytotoxicity, with some compounds showing IC50 values as low as 0.32 µM against human cancer cell lines like HCT-116 (colorectal carcinoma), outperforming reference drugs like sorafenib . The mechanism of action for these potent compounds involves the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation . Beyond VEGFR2 inhibition, the phthalazin-1(2H)-one core is a privileged structure found in PARP (Poly ADP-ribose polymerase) inhibitors, such as the approved anticancer drug Olaparib, underscoring its broad utility in developing targeted therapies . The hydrochloride salt form offers enhanced handling and solubility properties for research applications. This product is intended for use in laboratory research only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

2H-phthalazin-1-one;hydrochloride

InChI

InChI=1S/C8H6N2O.ClH/c11-8-7-4-2-1-3-6(7)5-9-10-8;/h1-5H,(H,10,11);1H

InChI Key

QRHLIWLOPSLNCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NNC2=O.Cl

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of Phthalazin-1(2H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of Phthalazin-1(2H)-one hydrochloride .

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals[1][2]

Executive Summary & Chemical Identity[1][2][3][4]

Phthalazin-1(2H)-one (also known as 1-Phthalazinone or Benzo[d]pyridazin-1(2H)-one) is a fused diazaheterocycle serving as a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] It constitutes the pharmacophoric core of several clinically approved drugs, most notably poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib and Talazoparib , and the antihistamine Azelastine .[2][6][4]

While the free base (CAS: 119-39-1) is the predominant form used in synthesis, the hydrochloride salt is frequently generated transiently during acid-catalyzed cyclization or prepared specifically to characterize the basicity and protonation dynamics of the scaffold.[6]

Chemical Identifiers (Parent Scaffold)
AttributeDetail
IUPAC Name 2H-Phthalazin-1-one hydrochloride
Common Name Phthalazinone HCl; 1-Hydroxyphthalazine hydrochloride (tautomeric)
CAS Number (Free Base) 119-39-1
Molecular Formula C₈H₆N₂O[1][2][3][7][8][9][10][11] · HCl
Molecular Weight 182.61 g/mol (Salt); 146.15 g/mol (Free Base)
SMILES Cl.O=C1NNC=C2C=CC=C21
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Critical Disambiguation: Do not confuse this scaffold with Hydralazine Hydrochloride (1-hydrazinophthalazine monohydrochloride, CAS 304-20-1), a vasodilator where the C1-position is substituted with a hydrazine group.[1][2]

Structural Analysis & Physicochemical Properties[1][2][3][12]

Tautomerism and Protonation

The phthalazinone core exhibits lactam-lactim tautomerism .[2][3][6] In the solid state and in neutral solution, the lactam (A) form predominates due to the stability of the amide-like resonance.[6]

When forming the hydrochloride salt , protonation is a competitive process between the carbonyl oxygen (O-protonation) and the N3 nitrogen (N-protonation).[1]

  • Neutral State: The molecule exists as the 2H-lactam.[2][3][6]

  • Acidic State (HCl): In strong acid (HCl), protonation typically occurs at the carbonyl oxygen or the N3 nitrogen , leading to a delocalized cation.[6] While N3 is the H-bond acceptor in biological systems (e.g., PARP active site), O-protonation is often favored in simple amides/lactams due to resonance stabilization.[1]

Solubility Profile

The conversion to the hydrochloride salt significantly alters the solubility profile, a critical factor in formulation and intermediate processing.[6]

SolventFree Base (2H-form)Hydrochloride Salt
Water Insoluble / Very Poor (< 0.1 mg/mL)Soluble (Hydrolyzes in dilute aq.[1][2][3] media)
DMSO SolubleSoluble
Ethanol Moderately SolubleSoluble
Ether/Hexane InsolubleInsoluble
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Expert Insight: The hydrochloride salt of simple phthalazinone is hydrolytically unstable in dilute aqueous solution.[2][6] The pKa of the protonated species is low; adding water to the solid HCl salt often results in the precipitation of the free base.[6] This property is utilized in purification: dissolve in hot acid, filter, then dilute with water to crash out high-purity free base.[1][2][6]

Synthesis & Manufacturing Protocols

The synthesis of the phthalazinone core is a robust cyclocondensation.[6] Below is the field-proven protocol for the synthesis of the scaffold and its conversion to the hydrochloride form.

Synthesis Workflow (DOT Visualization)

Synthesis cluster_conditions Reaction Conditions SM1 2-Formylbenzoic Acid (Phthalaldehydic Acid) Inter Intermediate Hydrazone SM1->Inter Condensation (EtOH, Reflux) Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Inter Product Phthalazin-1(2H)-one (Free Base) Inter->Product Cyclization (-H2O) Salt Phthalazin-1(2H)-one · HCl (Hydrochloride Salt) Product->Salt HCl (gas) in Et2O or Conc. HCl

Figure 1: Synthetic route from 2-formylbenzoic acid to Phthalazin-1(2H)-one Hydrochloride.

Detailed Protocol
Step 1: Synthesis of Phthalazin-1(2H)-one (Free Base)[1][3]
  • Charge: In a 500 mL round-bottom flask, suspend 2-formylbenzoic acid (15.0 g, 100 mmol) in Ethanol (150 mL).

  • Addition: Add Hydrazine hydrate (6.0 mL, 120 mmol, 1.2 eq) dropwise over 10 minutes. Caution: Exothermic.[1][2][3][6]

  • Reflux: Heat the mixture to reflux (80°C) for 3–4 hours. The solid will dissolve, followed by the precipitation of the product.[6]

  • Work-up: Cool to room temperature (25°C) and then to 0°C in an ice bath.

  • Filtration: Filter the white crystalline solid. Wash with cold ethanol (2 x 20 mL).[1]

  • Drying: Dry in a vacuum oven at 60°C. Yield: ~85–90% (White needles).

Step 2: Conversion to Hydrochloride Salt

Note: This step is performed under anhydrous conditions to isolate the stable salt.[6]

  • Dissolution: Dissolve Phthalazin-1(2H)-one (2.0 g) in warm Dichloromethane (DCM) or Methanol (minimal volume).

  • Acidification: Bubble anhydrous HCl gas through the solution OR add 4M HCl in Dioxane (2.0 eq) dropwise at 0°C.

  • Precipitation: The hydrochloride salt will precipitate immediately as a hygroscopic white solid.[2][3][6]

  • Isolation: Filter under nitrogen atmosphere (to prevent moisture absorption). Wash with anhydrous ether.[1][2][3][6]

  • Storage: Store in a desiccator.

Pharmacological Relevance: The PARP Connection[4][6]

The phthalazinone scaffold is not merely a chemical intermediate; it is a validated pharmacophore for binding to the nicotinamide pocket of the PARP enzyme.[6]

Mechanism of Action (Scaffold Level)

PARP inhibitors work by competing with NAD+ for the active site of the enzyme.[6] The phthalazinone core mimics the nicotinamide moiety of NAD+.[2][6]

  • Lactam NH (N2): Acts as a Hydrogen Bond Donor to Gly863 (in PARP1).[1][2]

  • Carbonyl Oxygen (O): Acts as a Hydrogen Bond Acceptor to Ser904.[1][2][3][6]

Pharmacophore Map (DOT Visualization)

Pharmacophore Scaffold Phthalazinone Core N2 N-H (Lactam) Scaffold->N2 O1 C=O (Carbonyl) Scaffold->O1 Phenyl Phenyl Ring Scaffold->Phenyl Gly Gly863 (Backbone O) N2->Gly H-Bond Donor Ser Ser904 (Sidechain OH) O1->Ser H-Bond Acceptor Pocket Hydrophobic Pocket Phenyl->Pocket Pi-Pi Stacking

Figure 2: Pharmacophoric binding mode of the Phthalazinone scaffold within the PARP1 active site.[1]

Analytical Characterization

To validate the integrity of the synthesized Phthalazin-1(2H)-one Hydrochloride, the following analytical parameters must be met.

MethodExpected Result (Free Base / Salt)
¹H NMR (DMSO-d₆) Free Base: δ ~12.6 (s, 1H, NH), 8.3 (d, 1H), 7.8-8.0 (m, 3H), 8.4 (s, 1H, H-4).[1] Salt: Significant downfield shift of the NH signal; broadening of peaks due to exchange.[2][3][6]
Melting Point Free Base: 183–185 °C. Salt: >200 °C (often decomposes).[1][2][3][6][12]
Mass Spectrometry [M+H]⁺ = 147.05 (The salt dissociates in MS source; observe parent ion).[2]
HPLC Purity Retention time differs based on pH of mobile phase.[1][2][3][6] At neutral pH, salt converts to free base.[1][2][6]
Quality Control Check
  • Hydrolysis Test: Dissolve 50 mg of the HCl salt in 2 mL water. Check pH. It should be acidic (pH < 2).[1][2] If the solution turns cloudy upon standing, the salt is hydrolyzing back to the free base (which is less soluble).[6] This confirms the identity of the salt.[6]

References

  • Synthesis of Phthalazinones

    • Title: "Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry"[1][3][4][5]

    • Source: European Journal of Medicinal Chemistry (2019)[1]

    • Link:[Link]

  • Pharmacological Relevance (PARP)

    • Title: "Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery"[1][2][3][9]

    • Source: European Journal of Medicinal Chemistry (2015)[1]

    • Link:[Link][1]

  • Physical Properties (Free Base)

    • Title: "Phthalazin-1(2H)-one (CAS 119-39-1) - PubChem Compound Summary"[1][2][3]

    • Source: National Center for Biotechnology Information[1][2][6]

    • Link:[Link][1]

  • Copper-Mediated Synthesis

    • Title: "The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H coupling"[1][3][4][5]

    • Source: Beilstein Journal of Organic Chemistry (2015)[1]

    • Link:[Link][1]

Sources

Therapeutic potential of phthalazinone derivatives in pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Phthalazinone Derivatives in Modern Pharmacology: Mechanisms, Therapeutic Applications, and Preclinical Workflows

The phthalazin-1(2H)-one core is a privileged diazaheterobicyclic scaffold in medicinal chemistry. Despite its rarity in natural products, the structural rigidity, hydrogen-bonding capacity, and π-π stacking potential of the phthalazinone moiety allow it to interact with diverse biological targets. As a Senior Application Scientist, I have observed that optimizing this core has yielded breakthroughs ranging from potent anti-allergic agents to revolutionary targeted cancer therapies. This whitepaper explores the mechanistic foundations of phthalazinone derivatives, summarizes their quantitative pharmacological profiles, and provides self-validating preclinical workflows for drug development professionals.

Mechanistic Paradigms of Phthalazinone Derivatives

1.1. PARP-1 Inhibition and Synthetic Lethality in Oncology The most clinically significant application of the phthalazinone scaffold is the inhibition of Poly (ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a nuclear enzyme critical for the base excision repair (BER) of single-strand DNA breaks (SSBs). 1, such as Olaparib, act by mimicking the nicotinamide moiety of NAD+, competitively binding to the catalytic domain of PARP-1[1].

Crucially, the efficacy of these compounds relies not just on catalytic inhibition, but on "PARP trapping." The phthalazinone core stabilizes the PARP-1 enzyme at the site of DNA damage, preventing its dissociation[1]. When a replication fork encounters this trapped complex, it collapses, generating a highly toxic double-strand break (DSB)[1]. In normal cells, homologous recombination (HR) repairs this DSB. However, in cells with BRCA1 or BRCA2 mutations (HR-deficient), the DSBs accumulate, leading to cell death—a phenomenon known as synthetic lethality[1].

SyntheticLethality SSB Single-Strand Break (SSB) PARP1 PARP-1 Recruitment SSB->PARP1 Trapped PARP-1 Trapped on DNA PARP1->Trapped Inhibited by Phthalazinone Phthalazinone Inhibitor (e.g., Olaparib) Phthalazinone->Trapped Replication Replication Fork Collapse Trapped->Replication DSB Double-Strand Break (DSB) Replication->DSB BRCA BRCA1/2 Deficient Cell (No HR Repair) DSB->BRCA Apoptosis Cell Death (Synthetic Lethality) BRCA->Apoptosis Unrepaired DNA

Mechanism of PARP-1 trapping and synthetic lethality by phthalazinone derivatives.

1.2. H1 Receptor Antagonism and Mast Cell Stabilization Beyond oncology, phthalazinone derivatives are foundational in allergy research. Azelastine, a classic phthalazinone derivative, operates via a multi-modal mechanism. It acts as a potent inverse agonist of the 2, effectively downregulating constitutive receptor activity[2]. Furthermore, the phthalazinone core contributes to mast cell stabilization, preventing the degranulation and release of pre-formed inflammatory mediators (like histamine and leukotrienes)[2]. This dual action provides a comprehensive blockade of the allergic cascade.

Quantitative Pharmacological Profiling

To guide structural optimization, it is essential to benchmark novel derivatives against established clinical standards. The table below synthesizes the biological activity of various phthalazinone classes based on recent pharmacological evaluations.

Compound / ClassPrimary TargetKey Biological Activity (IC50 / Potency)Therapeutic Application
Olaparib PARP-1IC50 ~ 139 nM (Catalytic Inhibition)Ovarian/Breast Cancer (BRCA-mutant)[3]
Azelastine Histamine H1 ReceptorPotent Inverse AgonistAllergic Rhinitis, Asthma[2]
Compound 11c (Novel) PARP-1IC50 = 97 nMLung Adenocarcinoma (A549 cells)[3]
Phthalazinone-Acridine Hybrids PARP-1 & Topoisomerase IIDual inhibition; Topo II inhibition at 10 μMBroad-spectrum Anticancer[4]
Phthalazinone-Dithiocarbamates IDO / Tumor MicroenvironmentModulates tumor immunosuppressionImmuno-oncology[5]

Preclinical Validation Workflows for Phthalazinone Derivatives

When evaluating novel phthalazinone-based PARP inhibitors, a linear, self-validating experimental workflow is required. As an application scientist, I emphasize that measuring enzymatic inhibition is insufficient; researchers must prove target engagement (trapping) and mechanism-specific cytotoxicity (synthetic lethality).

PreclinicalWorkflow Phase1 Phase 1: Biochemical Assay (PARP-1 Catalytic Inhibition) Phase2 Phase 2: Cellular Trapping (Chromatin Fractionation) Phase1->Phase2 Select IC50 < 100nM Phase3 Phase 3: Synthetic Lethality (Isogenic BRCA-mut vs WT) Phase2->Phase3 Confirm DNA Trapping Phase4 Phase 4: Apoptosis Markers (Caspase-3/PARP cleavage) Phase3->Phase4 Measure Cytotoxicity

Self-validating preclinical workflow for evaluating novel phthalazinone PARP inhibitors.

Protocol 1: PARP-1 Chromatin Trapping Assay Rationale/Causality: Catalytic inhibition alone does not predict clinical efficacy. The physical trapping of PARP-1 on DNA is the primary driver of cytotoxicity. Chromatin fractionation separates soluble PARP from DNA-bound PARP, proving that the phthalazinone derivative effectively locks the enzyme onto the chromatin.

  • Cell Treatment: Plate BRCA-mutant cells (e.g., MDA-MB-436) and treat with the phthalazinone derivative (0.1 μM - 10 μM) alongside a DNA alkylating agent (e.g., Methyl methanesulfonate, MMS) for 4 hours to induce SSBs.

  • Lysis & Fractionation: Lyse cells in a hypotonic buffer (10 mM HEPES, 10 mM KCl) containing protease inhibitors. Centrifuge at 1,000 x g to separate the cytoplasmic fraction.

  • Chromatin Isolation: Resuspend the nuclear pellet in a stringent extraction buffer (containing 0.1% Triton X-100 and 300 mM NaCl). Centrifuge at 15,000 x g. The pellet contains the insoluble chromatin-bound fraction.

  • Western Blotting: Solubilize the chromatin pellet using micrococcal nuclease or sonication. Run both soluble and chromatin fractions on an SDS-PAGE gel. Probe with anti-PARP-1 antibodies.

  • Validation: A successful trapping inhibitor will show a dose-dependent enrichment of PARP-1 in the chromatin fraction compared to the vehicle control.

Protocol 2: Isogenic Synthetic Lethality Viability Assay Rationale/Causality: To definitively prove that the compound's cytotoxicity is due to PARP inhibition rather than off-target toxicity, it must be tested in isogenic cell lines. This eliminates genetic background noise, ensuring that differential survival is strictly mediated by the BRCA mutation status.

  • Cell Seeding: Seed isogenic wild-type (WT) and BRCA1-knockout cell lines (e.g., DLD-1 WT and DLD-1 BRCA1-/-) in 96-well plates at 2,000 cells/well.

  • Drug Exposure: After 24 hours, treat cells with a serial dilution of the phthalazinone derivative (1 nM to 100 μM). Include Olaparib as a positive control.

  • Incubation: Incubate for 5-7 days. PARP inhibitors require multiple cell division cycles to convert SSBs into lethal DSBs.

  • Quantification: Add CellTiter-Glo® reagent to measure ATP as an indicator of metabolically active cells. Calculate the IC50.

  • Validation: The compound should exhibit a significantly lower IC50 (typically >50-fold shift) in the BRCA1-/- cells compared to the WT cells, confirming the synthetic lethal mechanism.

Future Directions: Molecular Hybridization

The future of phthalazinone pharmacology lies in molecular hybridization. Researchers are developing dual-action compounds, such as 4 that simultaneously inhibit PARP-1 and Topoisomerase II, overcoming acquired resistance mechanisms in cancers[4]. Similarly, coupling the phthalazinone core with dithiocarbamate moieties aims to simultaneously target DNA repair and tumor immunosuppression (e.g., IDO inhibition)[5].

References

  • BenchChem. "Phthalazinone Derivatives in Allergy Research: A Technical Guide for Drug Development Professionals." BenchChem. 2

  • MDPI. "Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents." MDPI. 5

  • RHHZ. "Design, synthesis and biological evaluation of novel phthalazinone acridine derivatives as dual PARP and Topo inhibitors for potential anticancer agents." RHHZ. 4

  • PubMed. "Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer." Bioorganic Chemistry. 3

  • MDPI. "Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy." MDPI. 1

Sources

The Ascendant Scaffold: A Technical Guide to the History, Discovery, and Synthesis of Phthalazin-1(2H)-one Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phthalazin-1(2H)-one is a diazaheterobicyclic core that has emerged as a privileged scaffold in modern medicinal chemistry[1]. Originally synthesized in the early days of heterocyclic chemistry through straightforward condensation reactions, this nucleus is now the structural foundation for several FDA-approved and experimental therapeutics, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib[2][3]. This whitepaper provides an in-depth technical analysis of the historical discovery, evolutionary synthesis pathways, and self-validating experimental protocols for generating Phthalazin-1(2H)-one derivatives.

Historical Context & Evolution of the Phthalazin-1(2H)-one Scaffold

Historically, the synthesis of the phthalazine system relied heavily on the condensation of 1,2-difunctionalized benzenes (such as phthalic anhydride or 2-formylbenzoic acid) with hydrazine[4]. These classical methods, while robust, often required harsh conditions and yielded complex isomeric mixtures.

The clinical validation of Olaparib—the first FDA-approved oral PARP inhibitor for BRCA-mutated cancers—catapulted the phthalazinone scaffold into the spotlight[2][3]. The N-H group and the C4 position of the phthalazinone ring offer critical sites for derivatization, enabling extensive structure-activity relationship (SAR) studies targeting not only PARP but also Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1][5].

Core Synthetic Pathways & Mechanistic Causality

The synthesis of phthalazin-1(2H)-ones generally follows two primary strategies:

  • The Classical Two-Step Pathway: Involves a Friedel-Crafts acylation of a phenol with phthalic anhydride to yield a 2-aroylbenzoic acid intermediate, followed by cyclocondensation with hydrazine hydrate[6].

  • Green Catalytic Pathways: Modern approaches utilize water-mediated, oxalic acid-catalyzed one-pot syntheses. Oxalic acid provides the necessary protons to activate the carbonyl oxygen of phthalaldehydic acid, facilitating a nucleophilic attack by phenylhydrazine in an eco-friendly aqueous medium[7].

SynthesisPathways Start Phthalic Anhydride + Phenol FC Friedel-Crafts Acylation (AlCl3, 130°C) Start->FC Int1 2-(4-hydroxybenzoyl)benzoic acid (Intermediate) FC->Int1 C-Acylation Cyc1 Hydrazine Hydrate (Reflux, 4-8h) Int1->Cyc1 Prod1 4-(4-hydroxyphenyl)phthalazin-1(2H)-one (Classical Product) Cyc1->Prod1 Cyclization Start2 Phthalaldehydic Acid + Phenyl Hydrazine Green Green Condensation (Oxalic Acid, H2O, Reflux) Start2->Green Prod2 2-phenylphthalazin-1(2H)-one (Green Product) Green->Prod2 Aqua-mediated

Fig 1. Classical two-step synthesis vs. green aqua-mediated synthesis of Phthalazin-1(2H)-ones.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: Classical Synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one[6]

This protocol relies on a solvent-free molten state reaction to drive the initial acylation, followed by a robust cyclization.

  • Friedel-Crafts Acylation: To a flame-dried, three-neck round-bottom flask under nitrogen, add phthalic anhydride (1.0 eq) and anhydrous aluminum chloride (AlCl₃, 2.5 eq). Heat to a molten state.

    • Causality Check: Phenol's hydroxyl group is a Lewis base that complexes with AlCl₃, deactivating the catalyst. A stoichiometric excess (2.5 eq) is mandatory to overcome this and promote the thermodynamically stable C-acylation over O-acylation[6][8].

  • Reactant Addition: Slowly add phenol (1.0 eq) portion-wise over 30 minutes, maintaining the temperature at 130°C for 2-4 hours. Monitor via TLC.

  • Intermediate Isolation: Cool the mixture and quench with ice-cold HCl to break the aluminum complex. Filter the precipitated 2-(4-hydroxybenzoyl)benzoic acid and recrystallize from ethanol/water.

    • Validation: Recrystallization is critical here to remove the ortho-isomer (2-(2-hydroxybenzoyl)benzoic acid), which would otherwise cyclize into an unwanted isomeric impurity[8].

  • Cyclization: Suspend the purified intermediate (1.0 eq) in glacial acetic acid. Add hydrazine hydrate (80% solution, 1.2 eq) and reflux for 4-8 hours.

  • Final Isolation: Cool to room temperature. The pure 4-(4-hydroxyphenyl)phthalazin-1(2H)-one precipitates directly. Filter, wash with cold water, and dry under vacuum[6].

Protocol B: Green Synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones[7]
  • Reaction Setup: In a round-bottom flask, combine phthalaldehydic acid (10 mmol) and substituted phenyl hydrazine (10 mmol) in 15 mL of distilled water.

  • Catalysis: Add 10 mol % of oxalic acid.

    • Causality Check: Oxalic acid acts as a cheap, eco-friendly proton donor, activating the carbonyl group of the phthalaldehydic acid without the need for harsh, moisture-sensitive Lewis acids[7].

  • Reflux & Isolation: Reflux the mixture for 20-30 minutes. The product precipitates upon cooling. Filter and recrystallize from ethanol to achieve yields up to 98%[7].

Troubleshooting Workflow & Optimization

Low conversion rates, particularly in the classical pathway, are frequent bottlenecks. The primary issue in the first step is the competing O-acylation (forming phenyl phthalate) and the generation of ortho-isomers[8][9].

Troubleshooting Issue Low Yield in Friedel-Crafts Step Check1 Is O-Acylation competing with C-Acylation? Issue->Check1 Check2 Is ortho-isomer forming? Issue->Check2 Sol1 Increase AlCl3 stoichiometry (Promotes Fries Rearrangement) Check1->Sol1 Yes Sol2 Lower temperature during reactant addition (0-5°C) Check2->Sol2 Yes

Fig 2. Troubleshooting workflow addressing low conversion rates in the Friedel-Crafts acylation.

Pharmacological Relevance & Quantitative Data

Derivatization at the N-2 or O-positions of the phthalazinone core yields potent inhibitors for oncology targets. The table below summarizes the quantitative biological data of key phthalazinone derivatives against PARP and VEGFR-2[3][10][11][12].

Compound / DerivativeTargetIC50 ValueKey Structural Modification
Olaparib (Standard) PARP143.59 nMN-acylpiperazine derivatization[3]
Compound 12c PARP150.62 nMPyrido[3,4-d]pyrimidine hybrid[3]
YCH1899 PARP10.89 nMOptimized for Olaparib-resistant cells[10]
Derivative 4b VEGFR-20.09 µMN-substitution & hydroxyphenyl modification[11]
Compound 12b VEGFR-217.8 µMHydrazone/dipeptide derivative[12]

Conclusion

The Phthalazin-1(2H)-one scaffold has evolved from a simple heterocyclic curiosity to a cornerstone of targeted cancer therapy. By mastering the causality behind its synthetic pathways—whether navigating the thermodynamic controls of classical Friedel-Crafts acylations or leveraging the atom economy of green, water-mediated catalysis—researchers can reliably construct and derivatize this nucleus to discover the next generation of PARP and kinase inhibitors.

References

  • ACS Publications. Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development.13

  • Benchchem. Technical Support Center: Synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one.6

  • Benchchem. Side reaction pathways in the synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one.8

  • ResearchGate. Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase.2

  • ResearchGate. Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development.1

  • ResearchGate. Aqua mediated oxalic acid catalyzed one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones.7

  • Benchchem. Troubleshooting low conversion rates in 4-(4-hydroxyphenyl)phthalazin-1(2H)-one reactions.9

  • Thieme Connect. Product Class 10: Phthalazines.4

  • PubMed. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors.14

  • ACS Publications. YCH1899, a Highly Effective Phthalazin-1(2H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors.10

  • Benchchem. The Ascendant Scaffold: A Technical Guide to the Biological Activity of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one.11

  • ResearchGate. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition.12

Sources

Role of Phthalazin-1(2H)-one in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Ascendant Scaffold: A Technical Whitepaper on the Role of Phthalazin-1(2H)-one in Heterocyclic Chemistry and Drug Development

Abstract

Phthalazin-1(2H)-one (CAS 119-39-1) is a nitrogen-containing heterocyclic compound characterized by a rigid bicyclic structure—a benzene ring fused to a pyridazine ring containing a carbonyl group[1]. Recognized as a "privileged scaffold" in medicinal chemistry, it serves as the architectural foundation for a vast array of biologically active derivatives[2]. Beyond its pharmacological dominance, its unique non-coplanar rigidity makes it an indispensable monomer in the synthesis of high-performance poly(arylene ether)s[3]. This technical guide explores the mechanistic synthesis, derivatization strategies, target engagement, and validated experimental protocols surrounding the phthalazinone core.

Chemical Architecture & Mechanistic Synthesis

The fundamental synthesis of the phthalazinone core—specifically highly utilized derivatives like 4-(4-hydroxyphenyl)phthalazin-1(2H)-one—is achieved through a highly efficient two-step cyclocondensation pathway[4].

Step 1: Friedel-Crafts Acylation The process begins with the Friedel-Crafts acylation of a substituted aromatic compound (e.g., phenol) with phthalic anhydride in the presence of a Lewis acid catalyst (typically


) to form a 2-aroylbenzoic acid intermediate[5].
Causality & Optimization: Phenol’s hydroxyl (-OH) group acts as a Lewis base, which can complex with and deactivate the 

catalyst, stalling the reaction[6]. To overcome this, a stoichiometric excess of the catalyst and elevated temperatures (100–130°C) under strictly anhydrous conditions are required to drive the desired C-acylation over competing O-acylation side reactions[6].

Step 2: Hydrazine Cyclocondensation The intermediate is subsequently reacted with hydrazine hydrate[4]. Causality & Optimization: Hydrazine acts as a potent bidentate nucleophile. It sequentially attacks the ketone and carboxylic acid moieties of the intermediate. Refluxing the mixture in ethanol or glacial acetic acid provides the necessary thermal energy to close the robust diazine ring, yielding the final phthalazinone product[5].

SynthesisWorkflow Step1 Phthalic Anhydride + Phenol (Starting Materials) Catalyst Friedel-Crafts Acylation AlCl3 Catalyst (100-130°C) Step1->Catalyst Intermediate 2-(4-hydroxybenzoyl)benzoic acid (Key Intermediate) Catalyst->Intermediate Cyclization Hydrazine Hydrate Cyclocondensation Ethanol/AcOH, Reflux 4-6h Intermediate->Cyclization Product 4-(4-hydroxyphenyl)phthalazin-1(2H)-one (Target Scaffold) Cyclization->Product

Synthetic workflow of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one via two-step cyclocondensation.

Derivatization Vectors in Heterocyclic Chemistry

The phthalazin-1(2H)-one scaffold offers multiple orthogonal vectors for functionalization, allowing medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties[2].

  • N-Alkylation (Position 2): The nitrogen atom at the 2-position of the lactam ring is highly susceptible to alkylation. By utilizing a base like anhydrous potassium carbonate (

    
    ) in a polar aprotic solvent (DMF or acetone), the lactam nitrogen is deprotonated to form a reactive aza-nitrogen anion, which readily undergoes nucleophilic substitution with alkyl halides[3][4].
    
  • O-Alkylation: In derivatives possessing a phenolic hydroxyl group, O-alkylation provides an additional site for diversification to modulate lipophilicity and target binding affinity[4].

  • C-4 Functionalization: The C-4 position can be modified via Suzuki cross-coupling reactions if a halogenated precursor (e.g., 4-chlorophthalazinone) is utilized, enabling the introduction of diverse aryl or heteroaryl groups[7].

Pharmacological Applications & Target Engagement

Phthalazinone derivatives have demonstrated profound efficacy against a variety of critical biological targets.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition The most clinically significant application of the phthalazinone scaffold is in the development of PARP inhibitors (e.g., Olaparib)[2]. These compounds act as competitive inhibitors of


, binding to the catalytic domain of PARP-1[8]. By trapping PARP-1 at sites of single-strand DNA breaks (SSBs), they prevent DNA repair. During cellular replication, these unresolved SSBs degenerate into lethal double-strand breaks (DSBs). In tumors harboring BRCA1/2 mutations (which are deficient in homologous recombination repair), this mechanism triggers targeted apoptosis—a phenomenon known as synthetic lethality[2][9].

PARPPathway SSB Single-Strand DNA Break (SSB) PARP1 PARP-1 Enzyme Activation (Binds to SSB for Repair) SSB->PARP1 Trapped PARP Trapping on DNA (Replication Fork Stalls) PARP1->Trapped Inhibitor Phthalazinone Inhibitor (Competes with NAD+) Inhibitor->PARP1 Inhibits DSB Double-Strand Break (DSB) (Lethal DNA Damage) Trapped->DSB BRCA BRCA1/2 Mutation (Deficient Homologous Recombination) DSB->BRCA Apoptosis Synthetic Lethality (Targeted Tumor Cell Death) BRCA->Apoptosis

Mechanism of synthetic lethality via PARP-1 inhibition by phthalazinone derivatives.

Emerging Therapeutic Targets Beyond oncology, the scaffold has shown promise in virology and inflammation:

  • HBV Capsid Assembly: Novel phthalazinone derivatives (e.g., compound 19f) disrupt Hepatitis B virus capsid assembly, demonstrating high oral bioavailability and significant viral load reduction in vivo[7].

  • Cyclooxygenase-2 (COX-2): 4-Aryl-2(1H)-phthalazinone derivatives have been identified as highly selective COX-2 inhibitors, offering potent anti-inflammatory activity with a superior gastric safety profile compared to classical NSAIDs[10].

Table 1: Quantitative Biological Data of Phthalazinone Derivatives

Target / ApplicationRepresentative CompoundKey Quantitative MetricMechanism of Action
PARP-1 (Oncology)Compound B16

Synthetic lethality via PARP trapping[9]
HBV Capsid (Virology)Compound 19f

Inhibition of viral capsid assembly[7]
VEGFR-2 (Oncology)Phthalazinone-based inhibitorsLow nanomolar

Blocks kinase domain; inhibits angiogenesis[4][11]
COX-2 (Inflammation)Compound 8bHigh COX-2 selectivitySelective inhibition of prostaglandin synthesis[10]

Validated Experimental Methodologies

Protocol A: Synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one

This self-validating protocol details the cyclocondensation of the intermediate[5][6].

  • Setup & Suspension: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend crude 2-(4-hydroxybenzoyl)benzoic acid (1.0 eq) in glacial acetic acid[6].

  • Controlled Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 1.2–1.5 eq) dropwise at room temperature[5][6]. Causality: Dropwise addition mitigates the exothermic nature of the initial hydrazone formation, preventing solvent boil-off and side reactions.

  • Cyclization: Heat the mixture to reflux and maintain for 4–8 hours[6]. Monitor reaction progress via Thin-Layer Chromatography (TLC) until the intermediate is fully consumed[5].

  • Isolation & Quenching: Cool the reaction mixture to room temperature. Cautiously quench by pouring the mixture into a beaker containing crushed ice and concentrated HCl (2-3 mL)[6]. Causality: The acidic quench ensures the complete decomposition of any residual aluminum complexes from the previous step[6].

  • Validation: Collect the precipitated solid by vacuum filtration, wash with cold distilled water until the filtrate is neutral, and recrystallize from an ethanol/water mixture[5][6]. Validate structural identity via

    
     (confirming the characteristic lactam N-H proton shift) and mass spectrometry[5].
    
Protocol B: In Vitro VEGFR-2 Enzyme Inhibition Assay

Used to quantify the anti-angiogenic potential of synthesized derivatives[11].

  • Preparation: Dilute the VEGFR-2 kinase enzyme in a standardized assay buffer[11].

  • Compound Incubation: Add 5 µL of the test phthalazinone compound (at varying serial concentrations) to designated microplate wells. Control wells receive DMSO vehicle[11].

  • Initiation: Add 20 µL of the diluted VEGFR-2 kinase to each well. Incubate the plate at 30°C for exactly 45 minutes to allow steady-state binding[11].

  • Detection: Stop the reaction by adding 50 µL of Kinase-Glo™ MAX reagent to each well[11]. Causality: This reagent generates a luminescent signal directly proportional to the amount of unconsumed ATP, inversely correlating with kinase activity.

  • Validation: Measure luminescence and calculate the

    
     value using non-linear regression analysis of the dose-response curve to ensure statistical reliability[8].
    

Application in High-Performance Polymers

Beyond small-molecule drug discovery, the 4-(4-hydroxyphenyl)phthalazin-1(2H)-one monomer (DHPZ) is a critical building block in polymer chemistry[3].

  • Mechanism: DHPZ is utilized in the synthesis of Poly(phthalazinone ether sulfone)s (PPES) and Poly(phthalazinone ether ketone)s (PPEK) via nucleophilic aromatic substitution (N-C coupling)[3]. The reaction of the phthalazinone NH group with potassium carbonate forms an aza-nitrogen anion, which nucleophilically displaces activated aryl halides[3].

  • Material Properties: The incorporation of the rigid, non-coplanar phthalazinone moiety dramatically enhances the thermal and oxidative stability of the resulting polymers, yielding glass transition temperatures (

    
    ) frequently exceeding 230°C, while maintaining excellent solubility for industrial processing[3].
    

Conclusion

Phthalazin-1(2H)-one stands as a premier heterocyclic scaffold bridging the gap between medicinal chemistry and materials science. Its predictable reactivity profile, coupled with its ability to selectively engage complex biological targets like PARP-1 and VEGFR-2, ensures its continued prominence in the development of next-generation therapeutics and high-performance polymers.

References

  • Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase - ResearchGate. Available at: [Link]

  • Design and synthesis of novel phthalazinone derivatives as potent poly(ADP-ribose)polymerase 1 inhibitors - PubMed. Available at: [Link]

  • Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - Bentham Science Publishers. Available at: [Link]

  • Discovery of Phthalazinone Derivatives as Novel Hepatitis B Virus Capsid Inhibitors - Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Molecular Docking Studies of Phthalazinone Derivatives: A Computational Guide to Multi-Target Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phthalazinone scaffold has cemented its position as a privileged pharmacophore in modern medicinal chemistry, most notably through the clinical success of the poly(ADP-ribose) polymerase (PARP) inhibitor Olaparib. However, the versatility of the 1(2H)-phthalazinone core extends far beyond PARP-1. Recent computational and in vitro studies have demonstrated its efficacy against a broad spectrum of targets, including viral proteases (HIV-1, Dengue NS2B-NS3), kinases (VEGFR-2), and dual-target epigenetic modulators (PARP/HDAC-1, PARP/Topo II).

As a Senior Application Scientist, I approach drug design not as a series of isolated computational tasks, but as a cohesive, self-validating system. Molecular docking provides the initial structural hypothesis, but it is the rigorous application of molecular dynamics (MD) and free energy calculations that validates these models. This whitepaper provides an in-depth technical guide to the mechanistic rationale, quantitative profiling, and self-validating computational protocols required to successfully model phthalazinone derivatives.

Mechanistic Rationale: Why the Phthalazinone Scaffold?

The pharmacological power of the phthalazinone core lies in its precise geometric and electrostatic properties. The lactam (amide) motif within the heterocyclic ring acts as a highly efficient bioisostere for the nicotinamide moiety of NAD+.

The Causality of Binding

In the context of PARP-1, the causality of inhibition is driven by hydrogen bonding. The carbonyl oxygen of the phthalazinone ring acts as a potent hydrogen bond acceptor, while the adjacent nitrogen (N-H) serves as a hydrogen bond donor. This dual capability allows the scaffold to anchor itself perfectly within the catalytic domain of PARP-1, forming highly conserved hydrogen bonds with residues such as Gly863 and Ser904 1. By competitively blocking the NAD+ binding pocket, phthalazinone derivatives halt PARylation, leading to the accumulation of DNA single-strand breaks and ultimately driving synthetic lethality in BRCA-mutated cancer cells 2.

PARPPathway DNA_Damage DNA Single-Strand Breaks PARP1_Act PARP-1 Activation DNA_Damage->PARP1_Act PARylation_Block Inhibition of PARylation PARP1_Act->PARylation_Block Normal Repair Phthalazinone Phthalazinone Scaffold NAD_Comp NAD+ Pocket Binding Phthalazinone->NAD_Comp NAD_Comp->PARP1_Act Inhibits NAD_Comp->PARylation_Block Induces Lethality Synthetic Lethality (BRCA-) PARylation_Block->Lethality

Caption: Mechanistic pathway of PARP-1 inhibition by phthalazinone derivatives.

Target Landscape & Quantitative Docking Insights

Recent structure-based drug design (SBDD) campaigns have expanded the utility of phthalazinones. By modifying the pendant arms (e.g., adding acridine or oxadiazole moieties), researchers can tune the scaffold to interact with secondary targets.

For instance, 250 ns molecular dynamics simulations of novel phthalazinone-based carboxamides demonstrated stable binding energies of −8.5 kcal/mol against PARP-1, maintaining an RMSD of less than 2Å throughout the trajectory 3. Similarly, N-(dimethylamino)ethyl derivatives have shown potent nonpeptidic inhibition of HIV-1 protease by forming critical salt bridges with Asp25 and Asp29 4.

Table 1: Quantitative Docking Data of Phthalazinone Derivatives
Target ProteinDerivative ClassificationBinding Energy / ScoreKey Interacting ResiduesRef.
PARP-1 Phthalazinone carboxamides-7.5 to -8.5 kcal/molGly863, Ser9043
VEGFR-2 Phenyl phthalazinones-25.12 kcal/mol*Glu883, Asp1044, Cys9175
HIV-1 Protease N-(dimethylamino)ethyl6.03 – 9.53 (Surflex)Asp25, Asp294
PARP-1 / Topo I Phthalazinone acridinesCleavage-complex stableArg364 (Topo), DA12/DG131

*Note: Scoring function outputs vary by software (e.g., AutoDock Vina vs. Glide vs. Surflex). Values reflect the reported metrics from the respective studies.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, computational protocols cannot rely on static docking alone. Static docking is prone to false positives because it ignores solvent entropy and receptor plasticity. Therefore, I mandate a self-validating system where docking hypotheses are rigorously challenged by molecular dynamics and free energy calculations.

Step 1: Structural Preparation
  • Protein Preparation: Retrieve the target crystal structure (e.g., PARP-1, PDB ID: 4R6E).

    • Causality: Missing atoms or unresolved loops cause steric clashes during docking. We perform restrained minimization (e.g., OPLS4 force field) to relieve these clashes without distorting the native fold. Water molecules beyond 3Å of the active site are stripped to prevent artificial solvent barriers.

  • Ligand Preparation: Phthalazinones can exhibit tautomerism.

    • Causality: Misassigned tautomers will abrogate predicted hydrogen bonds. We use tools like Epik to generate all possible ionization and tautomeric states at a physiological pH of 7.4 ± 0.2, ensuring we dock the biologically active species.

Step 2: Grid Generation and Induced Fit Docking (IFD)
  • Grid Definition: A bounding box (typically 15Å × 15Å × 15Å) is centered on the co-crystallized ligand.

  • Docking Algorithm: Standard Precision (SP) docking is used for initial screening. For top hits, Induced Fit Docking (IFD) is applied.

    • Causality: Standard docking treats the receptor as rigid. IFD allows active site side-chains to undergo conformational changes, preventing false negatives in tightly packed pockets and accurately modeling the accommodation of bulky phthalazinone pendant arms.

Step 3: Trajectory Validation via MD Simulations
  • System Setup: The top-ranked ligand-protein complex is solvated in a TIP3P water box, neutralized with Na+/Cl- ions, and subjected to a 250 ns MD simulation.

    • Causality: Static docking overestimates binding affinity by ignoring thermal fluctuations. The MD simulation self-validates the pose. If the Root Mean Square Deviation (RMSD) of the ligand stabilizes within 2.0 Å of the docked pose, the interaction is deemed mechanically stable and biologically viable 3.

DockingWorkflow LPrep Ligand Preparation (Tautomer/Ionization State) Grid Grid Generation (Active Site Mapping) LPrep->Grid PPrep Protein Preparation (Restrained Minimization) PPrep->Grid Docking Molecular Docking (Induced Fit / Flexible) Grid->Docking Scoring Scoring & Evaluation (Binding Energy) Docking->Scoring MD MD Simulation (250 ns) (RMSD/RMSF Validation) Scoring->MD

Caption: Step-by-step computational workflow for docking and validating phthalazinone derivatives.

Conclusion

The rational design of phthalazinone derivatives represents a masterclass in pharmacophore optimization. As demonstrated through rigorous molecular docking and MD simulations, the intrinsic hydrogen-bonding network of the phthalazinone core provides a stable anchor, while the modularity of its functional groups allows for the targeting of diverse pathogenic proteins—from PARP-1 to VEGFR-2 and viral proteases. By implementing the self-validating computational workflows outlined in this guide, researchers can confidently filter out false positives, ensuring that only the most thermodynamically stable and mechanistically sound candidates advance to in vitro and in vivo validation.

References

  • Design, synthesis and biological evaluation of novel phthalazinone acridine derivatives as dual PARP and Topo inhibitors for potential anticancer agents.rhhz.net.
  • Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors.nih.gov.
  • Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation.researchgate.net.
  • New 1(2H)-phthalazinone derivatives as potent nonpeptidic HIV-1 protease inhibitors: molecular docking studies, molecular dynamics simulation, oral bioavailability and ADME prediction.tandfonline.com.
  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking.acs.org.

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of Phthalazin-1(2H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, scalable protocol for the synthesis of Phthalazin-1(2H)-one hydrochloride starting from phthalic anhydride .

Abstract & Strategic Overview

Phthalazin-1(2H)-one (CAS: 119-39-1) is a critical diazaheterobicyclic scaffold found in poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib), antihistamines (e.g., Azelastine), and various phosphodiesterase-4 (PDE4) inhibitors.

While the reaction of phthalic anhydride with hydrazine hydrate is often cited, it directly yields phthalhydrazide (2,3-dihydrophthalazine-1,4-dione) , not the target mono-carbonyl phthalazinone. To synthesize the mono-one, the symmetry of the anhydride must be broken via reduction.

This guide outlines the "Phthalide Route," a robust, high-fidelity pathway chosen for its scalability and avoidance of unstable intermediates. The process involves the selective reduction of phthalic anhydride to phthalide, oxidation to 2-formylbenzoic acid (phthalaldehydic acid), and subsequent cyclization with hydrazine.

Retrosynthetic Analysis & Pathway

The synthesis is designed to selectively preserve one carbonyl group while converting the other to a C-N double bond functionality via an aldehyde intermediate.

Logical Flow:

  • Reduction: Phthalic Anhydride

    
     Phthalide (Lactone formation).[1]
    
  • Ring Opening/Oxidation: Phthalide

    
     2-Formylbenzoic Acid (via bromination/hydrolysis).
    
  • Cyclization: 2-Formylbenzoic Acid + Hydrazine

    
     Phthalazin-1(2H)-one.
    
  • Salt Formation: Base

    
     Hydrochloride Salt.
    

Synthesis_Pathway Anhydride Phthalic Anhydride (Starting Material) Phthalide Phthalide (Intermediate 1) Anhydride->Phthalide Zn / NaOH Reduction Formyl 2-Formylbenzoic Acid (Intermediate 2) Phthalide->Formyl 1. NBS, hν 2. H2O (Hydrolysis) Phthalazinone Phthalazin-1(2H)-one (Free Base) Formyl->Phthalazinone N2H4·H2O Cyclization Final Phthalazin-1(2H)-one HCl (Final Product) Phthalazinone->Final HCl / EtOH Salt Formation

Caption: Step-wise chemical transformation from Phthalic Anhydride to Phthalazin-1(2H)-one HCl.

Experimental Protocols

Phase 1: Synthesis of Phthalide (Reduction)

Objective: Reduce one carbonyl of the anhydride to a methylene group via a lactone intermediate.

Reagents:

  • Phthalic Anhydride (1.0 eq)[1]

  • Zinc Dust (2.5 eq) - Activated

  • Sodium Hydroxide (20% aq.[1][2] solution)

  • Copper(II) Sulfate (Catalytic, 0.5 mol%)[1]

Protocol:

  • Activation: In a reaction vessel, stir Zinc dust with a solution of CuSO₄ (catalytic) in water to create a Zn-Cu couple.

  • Addition: Add 20% NaOH solution and cool the mixture to 5°C.

  • Reaction: Slowly add Phthalic Anhydride in small portions, maintaining the temperature below 8°C. This is exothermic.[1]

  • Maturation: After addition, stir for 30 minutes. Warm to room temperature and then heat to mild reflux for 2 hours.

  • Workup: Filter off excess Zinc.[1] Acidify the filtrate with conc. HCl to pH 1-2.

  • Isolation: The phthalide may separate as an oil that solidifies upon cooling.[2] If not, extract with ethyl acetate.[1] Recrystallize from hot water.[1]

    • Yield Target: 70-80%

    • Melting Point: 72–73°C[1]

Phase 2: Synthesis of 2-Formylbenzoic Acid (Oxidation)

Objective: Convert the lactone (phthalide) into the open-chain aldehyde-acid precursor.

Reagents:

  • Phthalide (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • AIBN (Catalytic) or Benzoyl Peroxide[1]

  • CCl₄ or Chlorobenzene (Solvent)[1]

  • Water (for hydrolysis)[1]

Protocol:

  • Bromination: Dissolve Phthalide and NBS in the solvent. Add catalyst (AIBN).[1] Reflux under nitrogen for 3-4 hours (radical bromination to 3-bromophthalide).

  • Hydrolysis: Evaporate solvent.[1] Suspend the crude 3-bromophthalide in water and heat to reflux for 1 hour. The bromo-lactone hydrolyzes to 2-formylbenzoic acid.

  • Isolation: Cool the aqueous solution. The product precipitates as white crystals. Filter and dry.[1][3][4]

    • Note: 2-Formylbenzoic acid exists in equilibrium with its cyclic lactol form (3-hydroxyphthalide).

    • Yield Target: 85-90%

Phase 3: Cyclization to Phthalazin-1(2H)-one

Objective: Condensation of the aldehyde-acid with hydrazine to form the diazaheterocycle.

Reagents:

  • 2-Formylbenzoic Acid (1.0 eq)[3]

  • Hydrazine Hydrate (80% or 64% aq., 1.2 eq)[1]

  • Ethanol (Solvent)[1][4][5][6]

Protocol:

  • Setup: Suspend 2-Formylbenzoic acid in Ethanol (10 mL/g).

  • Addition: Add Hydrazine Hydrate dropwise at room temperature. A transient precipitate (hydrazone) may form.[1]

  • Reflux: Heat the mixture to reflux for 2–3 hours. The solution typically clears, then the product may begin to precipitate.[1]

  • Isolation: Cool to 0°C. Filter the white crystalline solid. Wash with cold ethanol.[1][3]

    • Characterization: MP 183–184°C.[1]

    • Identity: 1H NMR should show a singlet around 8.3-8.5 ppm (CH=N) and amide NH.

Phase 4: Hydrochloride Salt Formation

Objective: Generate the stable hydrochloride salt for pharmaceutical usage.

Protocol:

  • Dissolution: Dissolve the free base Phthalazin-1(2H)-one in a minimum amount of hot Methanol or Ethanol.

  • Acidification: Add conc. HCl (1.1 eq) or HCl in dioxane dropwise.[1]

  • Precipitation: Cool slowly to 4°C. The hydrochloride salt will crystallize.

  • Filtration: Collect the salt, wash with cold ether, and dry under vacuum over P₂O₅.

Data Summary & Validation

ParameterSpecificationValidation Method
Appearance White to off-white crystalline powderVisual Inspection
Melting Point (Base) 183 – 184°CCapillary MP Apparatus
Melting Point (HCl) 231 – 236°C (Decomp.)Capillary MP Apparatus
Yield (Overall) 55 – 65% (from Phthalide)Gravimetric
Purity >98%HPLC (C18, MeOH/H2O)
1H NMR (DMSO-d6) δ 12.6 (s, 1H, NH), 8.3 (s, 1H, H-4), 7.8-8.0 (m, 4H)Structural Confirmation

Critical Troubleshooting & Safety (E-E-A-T)

  • Dione vs. Mono-one: Do not substitute Phthalic Anhydride directly in Phase 3. This will yield Phthalhydrazide (insoluble dione, MP >340°C), which is biologically distinct.

  • Hydrazine Safety: Hydrazine hydrate is a suspected carcinogen and highly toxic.[1] Handle in a fume hood with double-gloving. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.[1]

  • Bromination Control: Ensure anhydrous conditions during NBS bromination. Moisture stops the radical reaction.

References

  • Organic Syntheses. (1943).[1] Phthalide Synthesis via Reduction of Phthalimide. Org. Syn. Coll. Vol. 2, p. 526.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H coupling. Retrieved from [Link]

  • Thieme Connect. Product Class 10: Phthalazines. Science of Synthesis. Retrieved from [Link][1]

  • Longdom Publishing. Recent Developments in Chemistry of Phthalazines. Retrieved from [Link]

Sources

Application Note: Protocol for the Chlorination of Phthalazin-1(2H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phthalazin-1(2H)-one is a privileged structural motif in medicinal chemistry, serving as the foundational building block for numerous active pharmaceutical ingredients (APIs), including the antihypertensive agent hydralazine, the VEGFR-2 inhibitor vatalanib, and various PDE4 inhibitors. The critical first step in functionalizing this scaffold is its conversion to 1-chlorophthalazine via a deoxychlorination reaction. This application note provides an in-depth, self-validating protocol for the chlorination of phthalazin-1(2H)-one (or its hydrochloride salt) using phosphorus oxychloride (POCl₃), detailing the mechanistic causality, quantitative optimization strategies, and step-by-step execution.

Mechanistic Causality & Rationale

The transformation of a lactam (phthalazin-1(2H)-one) to a chloroheterocycle (1-chlorophthalazine) is driven by a Vilsmeier-Haack-type nucleophilic acyl substitution.

Causality of Reagent Choice: POCl₃ is selected because it acts as both a potent electrophile and a dehydrating chlorinating agent. The reaction relies on the tautomeric equilibrium between the lactam and lactim forms of the starting material. The highly electrophilic phosphorus atom in POCl₃ is attacked by the lactim oxygen, forming a dichlorophosphinooxy intermediate. This step is crucial because it transforms the otherwise poor hydroxyl leaving group into an excellent one. Subsequent nucleophilic attack by the liberated chloride ion at the C1 position restores the aromaticity of the phthalazine ring and ejects the phosphorodichloridate byproduct.

Mechanism A Phthalazin-1(2H)-one (Lactam Form) B Tautomerization to Lactim Form A->B C O-Attack on POCl3 (Dichlorophosphinooxy Intermediate) B->C D Chloride Ion Attack at C1 Position C->D E Elimination of PO2Cl2- & Aromaticity Restoration D->E F 1-Chlorophthalazine E->F

Mechanistic logic of the deoxychlorination of phthalazin-1(2H)-one using POCl3.

Experimental Workflow & Self-Validating Protocol

To ensure a high degree of trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates continuous in-process monitoring to guarantee intermediate success before proceeding to the next step:

  • Reaction Completion (TLC): Confirms the total consumption of the starting lactam.

  • Thermal Control (Quench): Validates that the exotherm remains below the threshold for product hydrolysis.

  • pH Verification (Neutralization): Ensures the complete precipitation of the free base.

Reagents and Materials
  • Phthalazin-1(2H)-one: 1.0 equivalent (Starting material)

  • Phosphorus oxychloride (POCl₃): 5.0 to 7.7 equivalents. (Causality: Used in excess to drive the equilibrium forward and serve as the reaction solvent, ensuring a homogenous mixture 1)

  • Toluene or 2-Ethoxyethanol (Optional): Co-solvents used to optimize the thermal profile between 75°C and 85°C if neat POCl₃ reflux is too harsh 2.

  • Crushed Ice & Distilled Water: For quenching and washing.

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH): For neutralization.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 1.0 eq of phthalazin-1(2H)-one.

  • Reagent Addition: Carefully add the POCl₃ (5.0–7.7 eq) dropwise at room temperature 3. Causality Note: Dropwise addition prevents localized heat spikes during the initial mixing phase, which can lead to the formation of dark, tarry impurities 4.

  • Heating & Reflux: Heat the mixture gradually to 70–110 °C (depending on the use of co-solvents). Maintain reflux for 2 to 4 hours.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). Do not proceed until the starting material is completely consumed.

  • Cooling: Once complete, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Quenching (Critical Safety & Yield Step): Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

    • Causality Note: POCl₃ reacts violently with water. The use of crushed ice controls the exotherm, preventing the localized overheating that causes the newly formed 1-chlorophthalazine to hydrolyze back to the starting lactam 1.

  • Neutralization: Slowly add solid K₂CO₃ or a cold alkaline solution until the pH reaches ~7.0–8.0.

    • Validation Check: Verify pH with indicator paper. This neutralizes the generated phosphoric and hydrochloric acids, precipitating the free 1-chlorophthalazine.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with cold, distilled water to remove residual inorganic salts.

  • Drying & Purification: Dry the solid under vacuum. If impurities are present, recrystallize the crude product from ethanol or isopropanol to yield pure 1-chlorophthalazine.

Workflow Start Add Phthalazin-1(2H)-one & POCl3 (1:5-7.7 eq) Heating Reflux at 75-105 °C (2-4 hours) Start->Heating Cooling Cool to Room Temp Heating->Cooling Quenching Quench on Crushed Ice (Exotherm Control) Cooling->Quenching Neutralization Neutralize to pH 7-8 (K2CO3 / NaOH) Quenching->Neutralization Filtration Vacuum Filtration & Cold Water Wash Neutralization->Filtration Drying Vacuum Dry & Recrystallize Filtration->Drying

Step-by-step experimental workflow for the synthesis of 1-chlorophthalazine.

Quantitative Data & Optimization Matrix

To maintain the integrity of the self-validating system, the following table summarizes key reaction parameters, potential failure modes, and their quantitative optimization strategies based on empirical data from process chemistry scale-ups.

Parameter / Failure ModeEmpirical ObservationRoot CauseQuantitative Optimization Strategy
POCl₃ Equivalents Low yield (< 60%)Incomplete conversionIncrease POCl₃ to exactly 7.7 eq; ensure strictly anhydrous conditions.
Reaction Temperature Sluggish reactionInsufficient activation energyMaintain steady reflux at 75–105 °C; use toluene as a co-solvent to cap max temp.
Quenching Temperature Product reversion to lactamExothermic hydrolysisMaintain quench bath at < 5 °C using excess crushed ice; add mixture dropwise.
Product Purity Dark-colored crude solidByproduct trappingRecrystallize from ethanol or isopropanol; wash with cold water until neutral.
pH during Isolation Low precipitate recoveryAcidic solubilityEnsure precise neutralization to pH 7.0–8.0 using K₂CO₃ before filtration.

References

  • Optimizing the Synthesis of 1-(Thietan-3-yl)phthalazine . Benchchem. 1

  • Development and characterisation of process related impurity in Hydralazine Hydrochloride by some analytical technique . joac.info. 2

  • US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines . Google Patents.3

  • Dye Sensitized Solar Cell Properties And Spore Germination Inhibition Activities Of Hydralazine Hydrochloride And Its Derivative . ijcrt.org. 4

Sources

Application Note: High-Yield Synthesis of 1-Chlorophthalazine via Deoxychlorination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chlorophthalazine is a critical heterocyclic building block in medicinal chemistry, serving as the immediate precursor to several essential therapeutics, including the antihypertensive Hydralazine , the antihistamine Azelastine , and emerging PARP and VEGFR inhibitors.

This Application Note provides a robust, scalable protocol for the conversion of phthalazin-1(2H)-one to 1-chlorophthalazine using phosphorus oxychloride (


). Unlike generic textbook descriptions, this guide addresses the specific challenges of this transformation: handling the lactam-lactim tautomeric equilibrium, managing the exothermic quench of 

, and preventing the hydrolysis of the labile chloro-product during workup.

Scientific Foundation & Mechanism

The Challenge of the Substrate

The starting material, phthalazin-1(2H)-one, exists primarily in the stable lactam form (A). However, the chlorination reaction requires the transient lactim tautomer (B) to react with the electrophilic phosphorus species. The activation energy to shift this equilibrium and break the strong amide-like resonance is why simple acyl chloride reagents (like acetyl chloride) fail, and powerful oxophilic reagents like


 are required.
Reaction Mechanism

The transformation proceeds via a Nucleophilic Aromatic Substitution (


)  pathway facilitated by in-situ activation.
  • Activation: The oxygen of the lactim tautomer attacks the phosphorus of

    
    , displacing a chloride ion and forming a highly reactive dichlorophosphate intermediate (C).
    
  • Substitution: The displaced chloride ion acts as a nucleophile, attacking the C-1 carbon.

  • Elimination: The phosphate leaving group is eliminated, restoring aromaticity to the phthalazine ring and yielding 1-chlorophthalazine (D).

Mechanism Lactam Phthalazin-1(2H)-one (Lactam Form) Lactim Phthalazin-1-ol (Lactim Tautomer) Lactam->Lactim Tautomerization Inter O-Phosphorylated Intermediate Lactim->Inter + POCl3 - HCl Product 1-Chlorophthalazine Inter->Product + Cl- - PO2Cl2-

Figure 1: Mechanistic pathway from the stable lactam to the chlorinated heterocycle.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Phthalazin-1(2H)-one Substrate1.0Dry thoroughly before use.
Phosphorus Oxychloride (

)
Reagent/Solvent3.0 - 5.0Toxic/Corrosive. Must be clear/colorless. Yellowing indicates decomposition.
Phosphorus Pentachloride (

)
Additive (Optional)0.1 - 0.2Accelerates reaction if substrate is stubborn.
Dichloromethane (DCM) Extraction SolventN/AHPLC Grade.
Sat.

NeutralizationExcessFor quenching acid generated.
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Drying: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
    • Expert Insight: Moisture reacts violently with

      
       to produce phosphoric acid, which deactivates the reagent and lowers yield.
      
  • Charging: Add Phthalazin-1(2H)-one (10.0 mmol) to the flask.

  • Reagent Addition: Add

    
     (30-50 mmol) carefully via syringe or dropping funnel.
    
    • Note: The solid substrate may not dissolve immediately. It will dissolve as the reaction heats and the lactim is consumed.

Phase 2: Reaction & Monitoring
  • Reflux: Heat the mixture to reflux (Bath temp: 110°C; Internal temp: ~106°C).

  • Time Course: Stir at reflux for 2–4 hours.

    • Visual Cue: The reaction mixture should transition from a suspension to a clear, yellow/brown solution.

  • Monitoring: Monitor by TLC (Eluent: 50% EtOAc/Hexane).

    • Target: Disappearance of the polar starting material (

      
      ) and appearance of the less polar product (
      
      
      
      ).
Phase 3: Workup (The "Reverse Quench")

Critical Safety Step: Never add water directly to the hot


 mixture.[1]
  • Concentration: Allow the mixture to cool to ~60°C, then remove excess

    
     under reduced pressure (rotary evaporator with a base trap).
    
  • Quenching: Pour the resulting thick oil/residue slowly into a beaker containing crushed ice and saturated

    
     solution while stirring vigorously.
    
    • Why: This neutralizes the HCl and phosphoric acid byproducts immediately, preventing acid-catalyzed hydrolysis of the product back to the starting material.

  • Extraction: Extract the aqueous mixture with Dichloromethane (3 x 50 mL).

  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate.
    
Phase 4: Purification
  • Recrystallization: The crude solid is often pure enough (>95%). If needed, recrystallize from minimal hot acetonitrile or toluene.

Critical Process Parameters & Visualization

The success of this protocol relies on strict adherence to the workflow to manage safety and chemical stability.[1]

Workflow Start Start: Dry RBF + N2 atm React Reflux with POCl3 (106°C, 3h) Start->React Evap Evaporate Excess POCl3 (Vacuum) React->Evap Quench Reverse Quench: Pour Residue into Ice/NaHCO3 Evap->Quench Critical Safety Step Extract Extract with DCM (pH must be >7) Quench->Extract Isolate Evaporate & Recrystallize Extract->Isolate

Figure 2: Operational workflow emphasizing the reverse quench safety step.

Characterization Data

Confirm the identity of your product using these standard values.

PropertyExpected ValueNotes
Physical State Pale yellow to brownish needlesDarkens upon storage if not dry.
Melting Point 109 – 112 °CSharp range indicates purity.

NMR

9.6 (s, 1H), 8.3-7.8 (m, 4H)
The singlet at 9.6 ppm (H-4) is characteristic.
Solubility Soluble in DCM,

, DMSO
Insoluble in water.
Stability Moisture SensitiveHydrolyzes slowly in moist air to phthalazinone.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old/Wet

Distill

before use or use a fresh bottle.
Reaction Stalls High activation energyAdd 0.1 eq. of

or catalytic Pyridine to activate the reagent.
Product Reverts to SM Acidic hydrolysis during workupEnsure the quench is basic (

) using

. Do not let the product sit in acidic water.
Violent Exotherm Quenching too fastUse the "Reverse Quench" method onto ice; control addition rate.

Safety Information (E-E-A-T)

  • Phosphorus Oxychloride (

    
    ):  Highly toxic by inhalation and corrosive. Reacts explosively with water.[1][2][3] All glassware must be dry.[1] Work in a well-ventilated fume hood.
    
  • Quenching Hazard: The hydrolysis of

    
     can have an induction period followed by a thermal runaway. Always quench into a large excess of ice/water to act as a heat sink.
    
  • Residue Disposal: Aqueous waste will contain significant phosphate and chloride; neutralize before disposal according to local environmental regulations.

References

  • Sigma-Aldrich. (n.d.). 1-Chlorophthalazine Product Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 160793, 1-Chlorophthalazine. Retrieved from

  • BenchChem. (2025).[1][4] Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines. Retrieved from

  • Common Organic Chemistry. (n.d.). POCl3 Mechanism with Base For Activated Chlorine Formation. Retrieved from

Sources

Application Note: Strategic Functionalization of the Phthalazinone Core

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of the Phthalazinone Core Structure Content Type: Detailed Application Notes and Protocols

Introduction: The Phthalazinone Advantage

The phthalazin-1(2H)-one (phthalazinone) scaffold is a "privileged structure" in medicinal chemistry, most notably recognized as the pharmacophore anchor in Poly (ADP-ribose) polymerase (PARP) inhibitors such as Olaparib and Rucaparib . Its unique physicochemical profile—combining a hydrogen-bond donor/acceptor motif (lactam) with a rigid bicyclic aromatic system—makes it ideal for π-stacking interactions and precise orientation within enzyme active sites.

This guide provides a modular, self-validating approach to functionalizing this core. We move beyond simple synthesis to explore regioselective N-alkylation , C4-chlorination/displacement , and transition-metal-catalyzed C-H activation .

Strategic Analysis: Reactive Sites & Chemical Logic

The phthalazinone core exists in a lactam-lactim tautomeric equilibrium, though the lactam (keto) form predominates. This duality dictates the functionalization strategy:

  • N2-Position (Lactam Nitrogen): The primary site for alkylation. Requires careful base selection to avoid O-alkylation (lactim ether formation).

  • C4-Position (Benzylic-like Carbon): The "gateway" for diversification. Often converted to a chloride (via POCl₃) to enable SₙAr displacements or Pd-catalyzed cross-couplings.

  • C5-C8 (Benzenoid Ring): Accessible via electrophilic aromatic substitution or, more recently, directed C-H activation.

Visualizing the Strategy

The following diagram maps the logical flow of functionalization options starting from the parent phthalazinone.

PhthalazinoneStrategy Core Phthalazinone Core (Parent Scaffold) N_Alk N2-Functionalization (Solubility/Targeting) Core->N_Alk Alkyl Halide/Base or Mitsunobu C4_Cl C4-Chlorination (Intermediate) Core->C4_Cl POCl3 / PCl5 (Deoxychlorination) CH_Act C-H Activation (Ortho-Directing) N_Alk->CH_Act Pd/Rh Cat. (Directed) C4_Sub C4-Substitution (SₙAr / Suzuki) C4_Cl->C4_Sub R-NH2 / Ar-B(OH)2

Figure 1: Strategic map for the divergent functionalization of the phthalazinone core.

Detailed Experimental Protocols

Protocol A: Regioselective N2-Alkylation

Objective: Introduce solubilizing groups or pharmacophores at the N2 position while suppressing O-alkylation.

Mechanism & Rationale

The N2-proton is acidic (pKa ~10-11). Using a "hard" electrophile and a carbonate base typically favors thermodynamic N-alkylation over kinetic O-alkylation. For complex or secondary alcohols, the Mitsunobu reaction is preferred to avoid elimination side reactions associated with alkyl halides.

Method A1: Standard Alkylation (Alkyl Halides)
  • Reagents: Phthalazinone (1.0 eq), Alkyl Halide (1.2 eq), K₂CO₃ (2.0 eq), DMF or CH₃CN.

  • Procedure:

    • Charge a round-bottom flask with phthalazinone and anhydrous K₂CO₃.

    • Add anhydrous DMF (0.5 M concentration relative to substrate). Note: DMF promotes SN2 via cation solvation.

    • Stir at RT for 15 min to ensure deprotonation.

    • Add Alkyl Halide dropwise.

    • Heat to 60–80 °C for 4–12 hours. Monitor by TLC (EtOAc/Hexane).[1]

    • Workup: Pour into ice-water (5x volume). The N-alkylated product typically precipitates. Filter, wash with water, and dry. Recrystallize from Ethanol if necessary.[2]

Method A2: The Mitsunobu Protocol (Complex Alcohols)

Use this for installing chiral moieties (e.g., in Olaparib synthesis).

  • Reagents: Phthalazinone (1.0 eq), Alcohol (R-OH, 1.2 eq), PPh₃ (1.5 eq), DIAD or DEAD (1.5 eq), THF.[1]

  • Procedure:

    • Dissolve phthalazinone, Alcohol, and PPh₃ in anhydrous THF under N₂ at 0 °C .

    • Add DIAD dropwise over 20 mins. Caution: Exothermic.

    • Allow to warm to RT and stir for 12–24 h.

    • Purification: Concentrate and purify via flash column chromatography. (Note: Triphenylphosphine oxide byproduct can be difficult to remove; consider using polymer-bound PPh₃ for easier workup).

Protocol B: C4-Activation via Deoxychlorination

Objective: Convert the unreactive lactam carbonyl into a reactive chloro-imidate (1-chlorophthalazine) for subsequent displacement.

Mechanism & Rationale

Treatment with POCl₃ (phosphoryl chloride) converts the amide oxygen into a leaving group, which is then displaced by chloride. The addition of PCl₅ can accelerate this but is often unnecessary for simple substrates.

Workflow
  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂).

  • Reaction:

    • Add Phthalazinone (1.0 g, 6.8 mmol).

    • Add neat POCl₃ (5–10 mL). Note: POCl₃ acts as both reagent and solvent.

    • (Optional) Add 1 drop of DMF as a catalyst (Vilsmeier-Haack type activation).

  • Heating: Reflux at 90–100 °C for 2–4 hours. The suspension should become a clear solution.

  • Quenching (CRITICAL SAFETY STEP):

    • Cool the mixture to RT.

    • Concentrate under reduced pressure to remove excess POCl₃ (trap acidic vapors!).

    • Pour the residue slowly onto crushed ice/water with vigorous stirring. Exothermic hydrolysis of residual phosphoryl species occurs.

    • Neutralize with saturated NaHCO₃ to pH 7–8.

  • Isolation: Extract with DCM (3x), dry over Na₂SO₄, and concentrate. The resulting 1-chlorophthalazine is unstable to hydrolysis over long periods; use immediately or store under Ar at -20 °C.

Protocol C: C4-Diversification (The "Warhead" Installation)

Once the C4-chloro intermediate is generated, two primary pathways exist:

Pathway C1: SₙAr Displacement (Amination)
  • Reagents: 1-Chlorophthalazine (1.0 eq), Amine (1.5 eq), Et₃N or DIPEA (2.0 eq), IPA or n-Butanol.

  • Procedure:

    • Dissolve 1-chlorophthalazine in IPA.

    • Add the amine and base.

    • Reflux (80 °C) for 2–6 hours.

    • Outcome: The product often precipitates upon cooling. This is the classic route to 1-aminophthalazines.

Pathway C2: Suzuki-Miyaura Cross-Coupling
  • Reagents: 1-Chlorophthalazine (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq, 3.0 eq), Dioxane.

  • Procedure:

    • Degas solvents (Dioxane/Water) with Ar for 15 min.

    • Mix halide, boronic acid, and base. Add catalyst last under Ar.[1]

    • Heat to 90 °C for 12 hours.

    • Workup: Standard extraction and silica chromatography.

Case Study: Synthesis of Olaparib Intermediate

This workflow demonstrates the application of the above protocols to synthesize the key intermediate of Olaparib.

Target: 4-(3-bromo-4-fluorobenzyl)phthalazin-1(2H)-one[3]

OlaparibSynthesis Start 2-Carboxybenzaldehyde + Dimethyl Phosphite Step1 Step 1: Horner-Wadsworth-Emmons (Formation of Enol-Lactone) Start->Step1 NaOMe, THF, 0°C Step2 Step 2: Hydrazine Cyclization (Formation of Phthalazinone Core) Step1->Step2 NH2NH2·H2O, EtOH, Reflux Intermediate Core Intermediate: 4-(3-bromo-4-fluorobenzyl)phthalazinone Step2->Intermediate Cyclization Final Olaparib (After Piperazine Coupling) Intermediate->Final Pd-Coupling / Amide Bond

Figure 2: Convergent synthesis workflow for Olaparib, highlighting the construction of the phthalazinone core via hydrazine cyclization.

Key Insight: In the industrial synthesis of Olaparib, the phthalazinone core is often constructed after the carbon framework is assembled (via HWE reaction), rather than alkylating a pre-formed phthalazinone. However, for derivative generation, the N-alkylation of the pre-formed core (Protocol A) is the standard discovery route.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
O-Alkylation observed "Soft" electrophile or wrong baseSwitch to Cs₂CO₃ (cesium effect) or use the Mitsunobu protocol which is highly N-selective.
Low Yield in Chlorination Hydrolysis during workupQuench POCl₃ onto ice very slowly. Do not let the aqueous phase become too acidic/hot. Extract immediately.
Incomplete SₙAr Deactivated amineUse a higher boiling solvent (n-Butanol or DMSO ) and heat to 120 °C. Add KI (catalytic).
Pd-Catalyst Death Nitrogen chelationThe phthalazine nitrogens can poison Pd. Use bidentate ligands (dppf , Xantphos ) and increase catalyst loading to 5-10%.

References

  • Lescot, C., et al. (2014).[3] "Palladium-Catalyzed Decarboxylative Cross-Coupling." Journal of the American Chemical Society, 136(17), 6142. Link

  • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581-6591. Link

  • Chatterjee, I., Roy, D., & Panda, G. (2023). "A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib."[4] Green Chemistry, 25, 2023. Link

  • Sivaraj, C., et al. (2021).[5] "Transition-metal-catalyzed C-H bond activation/functionalization and annulation of phthalazinones." Organic & Biomolecular Chemistry, 19, 8165-8183.[5] Link

  • BenchChem Application Notes. (2025). "Protocols for the Functionalization of the Phthalazine Core." Link

Sources

Catalytic hydrogenation procedures for phthalazinone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The phthalazinone scaffold is a privileged bicyclic nitrogen heterocycle in medicinal chemistry, forming the structural core of critical therapeutics such as the PARP inhibitor olaparib, the antihistamine azelastine, and the antidiabetic agent zopolrestat[1][2]. During the synthesis and late-stage functionalization of these molecules, catalytic hydrogenation serves as a pivotal transformation.

Unlike standard reductions, the hydrogenation of phthalazinone derivatives requires rigorous control over chemoselectivity due to the presence of multiple reducible functionalities (e.g., aromatic rings, C=N bonds, halogens, and nitro groups)[3][4][5]. This application note provides authoritative, field-proven methodologies for directing catalytic hydrogenation pathways through precise manipulation of catalysts, solvents, and pressure.

Mechanistic Causality in Phthalazinone Hydrogenation

The success of phthalazinone hydrogenation relies on understanding the thermodynamic and kinetic drivers of the catalyst-substrate interaction. The choice of reaction conditions dictates which functional group is reduced:

  • Chemoselective Nitro Reduction (Neutral Media): When synthesizing amino-phthalazinones (crucial precursors for 8-fluoro-1(2H)-phthalazinone via Balz-Schiemann reactions), Palladium on Carbon (Pd/C) in neutral solvents like ethanol is highly effective[3]. The causality lies in the high affinity of the nitro group for the palladium surface. At atmospheric pressure (1 atm), rapid oxygen abstraction and hydride transfer occur without breaking the resonance stabilization of the aromatic phthalazinone core, ensuring complete chemoselectivity[3].

  • Acid-Promoted C=N Reduction / Dearomatization: Reducing the C=N double bond to yield 3,4-dihydrophthalazinones or structurally related benzothiadiazines requires overcoming the aromatic stability of the ring[4][6]. This is achieved using Platinum(IV) oxide (Adams' catalyst) or Pd/C under elevated hydrogen pressures (3.5 to 15 bar) in acidic media (e.g., Acetic Acid or THF-AcOH mixtures)[4]. Mechanistically, the acid protonates the N2 or N3 nitrogen, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the C=N bond. This increased electrophilicity facilitates hydride attack from the metal surface, driving the dearomatization forward[4].

  • Base-Mediated Hydrogenolysis of Halogens: For 1-chloro- or 1,4-dichlorophthalazines, the removal of the halogen atom is driven by Pd/C in the presence of an aqueous base (e.g., NaOH)[5][7]. The base is not merely a solvent additive; it is mechanistically required to neutralize the generated hydrochloric acid. Without the base, the local accumulation of HCl leads to rapid catalyst poisoning and protonation of the product, halting the reaction equilibrium[5].

Quantitative Data Synthesis: Hydrogenation Parameters

The following table summarizes the optimized parameters for divergent hydrogenation pathways based on established synthetic literature[4][5][6].

Target TransformationSubstrate TypeCatalystSolvent SystemPressureAdditiveTypical Yield
Nitro Reduction Nitrophthalazinone5-10% Pd/CEthanol or MeOH1 atmNone85–95%
C=N Dearomatization Phthalazinone / IminePtO₂ or Pd/CAcOH or THF/AcOH3.5–15 barAcidic (AcOH)70–94%
Hydrogenolysis Chlorophthalazine5% Pd/CEthanol / Water1 atm5M NaOH58–92%

Workflow Visualization

G Core Functionalized Phthalazinone (or Phthalazine) Precursor Nitro Nitro-Substituted Intermediate Core->Nitro Imine C=N Bond Containing Core Core->Imine Halo Chloro-Substituted Intermediate Core->Halo Amino Amino-Phthalazinone (e.g., Sandmeyer Precursor) Nitro->Amino H2 (1 atm), Pd/C EtOH, rt (Chemoselective) Dihydro 3,4-Dihydrophthalazinone (Dearomatized Scaffold) Imine->Dihydro H2 (3.5-15 bar), PtO2 AcOH or THF/AcOH (Acid-Promoted) Dehalo Dehalogenated Phthalazine (Unsubstituted Core) Halo->Dehalo H2 (1 atm), Pd/C NaOH, EtOH (Hydrogenolysis)

Caption: Divergent catalytic hydrogenation pathways for functionalized phthalazinone and phthalazine scaffolds.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows, incorporating necessary In-Process Controls (IPCs) to ensure reproducibility and safety.

Protocol A: Chemoselective Reduction of Nitro-Phthalazinones

Objective: Synthesis of amino-phthalazinone precursors without reducing the heterocyclic core.

  • Preparation: In a rigorously purged round-bottom flask, dissolve the nitro-phthalazinone derivative (10 mmol) in anhydrous ethanol (50 mL).

  • Catalyst Addition: Under a continuous argon stream, carefully add 10 wt% Pd/C (0.1 equivalents by weight). Caution: Dry Pd/C is highly pyrophoric; ensure the solvent is added first or the atmosphere is strictly inert.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature.

  • In-Process Control (IPC): Monitor the reaction via LCMS or TLC (typically 2-4 hours). The self-validating endpoint is the complete cessation of hydrogen uptake and the disappearance of the higher-Rf nitro starting material.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with hot ethanol (2 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude amino-phthalazinone is typically >95% pure by NMR and can be used directly for subsequent diazotization[3].

Protocol B: Acid-Promoted Dearomatization to 3,4-Dihydrophthalazinones

Objective: Reduction of the C=N double bond using elevated pressure and acidic activation[4].

  • Preparation: Dissolve the phthalazinone or benzothiadiazine derivative (10 mmol) in a mixture of THF (30 mL) and glacial Acetic Acid (10 mL). The acid acts as an electrophilic activator.

  • Catalyst Addition: Add PtO₂ (Adams' catalyst, 5 mol%) to the high-pressure reactor vessel.

  • Hydrogenation: Seal the reactor, purge with nitrogen (3×), and then pressurize with hydrogen gas to 10 bar (approx. 145 psi). Stir at room temperature for 12–18 hours.

  • IPC: Vent the reactor safely and take a 0.1 mL aliquot. Quench with saturated NaHCO₃ and extract with EtOAc. Analyze via UPLC-MS to confirm the +2 Da mass shift corresponding to the dihydro product.

  • Workup: Filter the catalyst through Celite. Neutralize the acidic filtrate slowly with saturated aqueous NaHCO₃ until pH 7.5 is reached (critical to prevent product degradation).

  • Isolation: Extract with dichloromethane (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the 3,4-dihydro derivative[4].

Protocol C: Base-Mediated Hydrogenolysis of Chlorophthalazines

Objective: Complete removal of chloro substituents from the heterocyclic core[5].

  • Preparation: Suspend freshly prepared 1-chlorophthalazine (20 mmol) in ethanol (65 mL). Add 5 M aqueous NaOH (5 mL) to act as the HCl scavenger[5].

  • Catalyst Addition: Add 5% Pd/C catalyst (1.5 g) under an argon blanket.

  • Hydrogenation: Shake or vigorously stir the mixture under a hydrogen atmosphere (1 atm, approx. 760 Torr) at room temperature.

  • IPC: Monitor the pH of the reaction. The self-validating check is that the solution must remain basic; if it turns acidic, the hydrogenolysis will stall due to catalyst deactivation. Add additional NaOH drops if necessary.

  • Workup: Once hydrogen consumption ceases, purge with argon. Filter off the Pd/C through Celite and wash with ethanol.

  • Isolation: Evaporate the solvents under reduced pressure. Wash the solid residue with diethyl ether and subject it to vacuum sublimation to obtain the pure, dehalogenated phthalazine core[5].

References

  • Benchchem. 1(2H)-Phthalazinone, 8-fluoro- | 23928-53-2. 3

  • MDPI / Semantic Scholar. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. 4

  • ACS Publications. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib.2

  • ACS Publications. Asymmetric Dearomatization of Phthalazines by Anion-Binding Catalysis. 6

  • Science of Synthesis / Thieme. Product Class 10: Phthalazines. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Phthalazin-1(2H)-one Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of Phthalazin-1(2H)-one and its hydrochloride salt . This scaffold is a critical intermediate in the synthesis of PARP inhibitors (e.g., Olaparib).

Case ID: PHTH-HCl-OPT-001 Status: Resolved / Optimized Protocol Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Core Directive

The Challenge: The synthesis of Phthalazin-1(2H)-one (phthalazone) from phthalic anhydride and hydrazine is theoretically simple but prone to yield variability (60–90%) and purity issues due to the formation of azine byproducts or incomplete cyclization.[1] Furthermore, the hydrochloride salt form requires specific anhydrous handling to prevent hydrolysis back to the free base or hydration inconsistencies.

The Solution: To maximize yield (>95%) and ensure stable salt formation, we utilize a One-Pot, Two-Stage protocol that integrates acid-catalyzed cyclization with a controlled salt precipitation step.[1]

Optimized Experimental Protocol

Stage 1: High-Yield Cyclization (The Free Base)

Standard hydrazine condensation often suffers from equilibrium limitations.[1] This optimized route uses acetic acid as a dual solvent/catalyst to drive the reaction to completion.

Reagents:

  • Phthalic Anhydride (1.0 eq)

  • Hydrazine Hydrate (1.2 – 1.5 eq) [Excess is critical to prevent azine formation]

  • Solvent: Glacial Acetic Acid (preferred) or Ethanol with cat.[1][2] AcOH.

Protocol:

  • Dissolution: Charge a round-bottom flask with Phthalic Anhydride (10 g, 67.5 mmol) and Glacial Acetic Acid (30 mL). Heat to 60°C to ensure complete dissolution.

  • Controlled Addition: Add Hydrazine Hydrate (4.0 mL, ~80 mmol) dropwise over 20 minutes. Caution: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux (118°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1).[1] The anhydride spot (Rf ~0.[1]8) should disappear; product appears at Rf ~0.2.[1]

  • Isolation: Cool the mixture to room temperature. The product will crystallize as white needles.[1]

  • Quench: Pour the reaction mixture into ice-cold water (100 mL) to precipitate any remaining product.

  • Filtration: Filter the solid and wash with cold water (3 x 20 mL) to remove excess hydrazine and acetic acid.

  • Drying: Dry at 80°C under vacuum to constant weight. Yield Target: 90–95%.

Stage 2: Conversion to Phthalazin-1(2H)-one Hydrochloride

The HCl salt is sensitive to moisture.[1] Do not use aqueous HCl for this step if a stoichiometric salt is required.[1]

Protocol:

  • Suspension: Suspend the dried Phthalazin-1(2H)-one free base (5 g) in anhydrous Ethanol (25 mL).

  • Salt Formation: Add 1.25 M HCl in Ethanol (or bubble dry HCl gas) slowly with stirring at 0–5°C until pH < 2.

  • Precipitation: The mixture will become clear initially (protonation) followed by the precipitation of the hydrochloride salt.[1]

  • Isolation: Filter the white solid under an inert atmosphere (Nitrogen/Argon).

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Troubleshooting Guide (Q&A)

Category A: Yield & Conversion Issues

Q1: My yield is stuck at ~60%. I am using Ethanol as the solvent.[1][2][3] What is wrong?

  • Root Cause: Ethanol reflux (78°C) may not provide sufficient energy for rapid ring closure, leading to an equilibrium mixture of the intermediate hydrazide.

  • Fix: Switch to Glacial Acetic Acid or n-Butanol . The higher boiling points (118°C) and the acidic environment drive the dehydration/cyclization step. If you must use ethanol, add 10% Acetic Acid as a catalyst.

Q2: I see a yellow impurity that is difficult to remove. What is it?

  • Root Cause: This is likely the azine impurity (two phthalic rings connected by a hydrazine bridge), formed when hydrazine is the limiting reagent or added too slowly at high temperatures.

  • Fix: Ensure Hydrazine Hydrate is in excess (at least 1.2 eq) . Add the hydrazine to the anhydride solution (not vice versa) to ensure the anhydride always encounters excess hydrazine.

Category B: Salt Formation & Stability[1]

Q3: The Hydrochloride salt turns into a mush/paste during filtration.

  • Root Cause: The salt is hygroscopic and may be hydrolyzing back to the free base if atmospheric moisture is high.[1]

  • Fix: Perform the filtration under a nitrogen blanket or use a Schlenk line.[1] Wash with anhydrous diethyl ether to remove residual ethanol rapidly. Store in a desiccator.

Q4: Can I use aqueous HCl to make the salt?

  • Fix: Generally, No .[1] Phthalazin-1(2H)-one is a weak base.[1] In aqueous media, the equilibrium favors the free base unless the acid concentration is extremely high. Using aqueous HCl often leads to co-precipitation of the free base upon drying. Use HCl in Dioxane or Ethanol for stoichiometric control.[1]

Critical Process Parameters (Data Matrix)

The following data summarizes the impact of solvent choice on reaction kinetics and yield.

ParameterEthanol (Reflux)Glacial Acetic Acid (Reflux)n-Butanol (Reflux)
Temperature 78°C118°C117°C
Reaction Time 6–8 Hours2–3 Hours4–5 Hours
Typical Yield 75–80%92–96% 85–90%
Impurity Profile Moderate (Azine formation)Low (Clean Cyclization)Low
Workup Concentration requiredPour into water (Precipitation)Cooling crystallization

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical cyclization step where yield is often lost if temperature is insufficient.

PhthalazinoneSynthesis Reactants Phthalic Anhydride + Hydrazine Intermediate 2-Carboxybenzohydrazide (Open Chain) Reactants->Intermediate Nucleophilic Attack (Fast) Intermediate->Reactants Reversible if Temp too low Cyclization Ring Closure (- H2O) Intermediate->Cyclization Acid Cat. / Heat (Rate Limiting) Product Phthalazin-1(2H)-one (Free Base) Cyclization->Product Dehydration Salt Phthalazin-1(2H)-one Hydrochloride Product->Salt HCl/EtOH (Anhydrous)

Caption: Reaction pathway showing the rate-limiting cyclization step. Insufficient heat leads to reversibility and lower yields.[1]

References

  • BenchChem. Technical Support Center: Synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. Retrieved from (Contextual synthesis of phthalazinone core).

  • National Institute of Standards and Technology (NIST). Phthalazin-1-one Properties and Thermochemistry. Retrieved from .

  • PubChem. 1(2H)-Phthalazinone Compound Summary. Retrieved from .

  • ScienceDirect.Recent advances in the synthesis of phthalazin-1(2H)-one core. European Journal of Medicinal Chemistry, 2019.
  • Google Patents. Processes for preparing Olaparib and intermediates thereof. Retrieved from .

Sources

Technical Support Center: Recrystallization of 1-Phthalazinone Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing recrystallization solvents for 1-phthalazinone hydrochloride Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Last Updated: March 8, 2026[1]

Diagnostic & Triage: Define Your Compound

Before proceeding, we must address a common nomenclature ambiguity in this field that often leads to experimental failure.

CRITICAL CHECK: Are you working with the parent heterocycle or a pharmaceutical derivative ?

  • Compound A: 1(2H)-Phthalazinone (Parent) [1][2][3][4]

    • CAS: 119-39-1[3][4][5][6][7]

    • Nature:[7][8] A lactam tautomer.[7] Weakly basic.

    • HCl Interaction:[7] Dissolves in hot aqueous HCl but typically crystallizes as the free base upon cooling or dilution due to the hydrolytic instability of the simple HCl salt in water.[7]

  • Compound B: Azelastine Hydrochloride (or similar API) [1][2]

    • CAS: 79307-93-0[2][5][6][7][9][10]

    • Nature:[7][8][11] A complex phthalazinone derivative with a basic tertiary amine side chain.[7]

    • HCl Interaction:[7] Forms a stable, isolable hydrochloride salt.[1][7]

This guide focuses on Compound A (Parent 1-Phthalazinone) and the specific use of HCl-mediated recrystallization to achieve high purity.

Solvent Selection Framework

Q: What is the optimal solvent system for purifying 1-phthalazinone using HCl?

A: The most effective purification strategy for 1-phthalazinone is Acid-Base Recrystallization rather than standard solvent recrystallization.[7] The "hydrochloride" in this context often refers to the transient species formed in solution to achieve purification.[7]

MethodSolvent SystemMechanismTarget Impurities
Primary (Acid-Base) 10-20% Aqueous HCl Protonation of N3 solubilizes the compound; cooling/neutralization reprecipitates the free base.[7]Non-basic organics, oxidation byproducts.[1][7]
Secondary (Polymorph Control) Ethanol (95%) Standard thermal recrystallization of the free base.[1]Trace inorganic salts, colored impurities.[1][7]
Anhydrous Salt Formation EtOH / Et₂O (Anhydrous) Only for isolating the true HCl salt.[1][7] Requires water-free environment.[7]N/A (Synthetic isolation).[1][7]
Q: Why does my "salt" lose weight and change melting point after drying?

A: You are likely observing salt dissociation .[7] The protonated 1-phthalazinone cation (pKa < 2) is acidic.[7] If you recrystallize from water or wet alcohols without excess acid, the equilibrium shifts during drying:


Solution:  If you strictly require the HCl salt solid, you must use anhydrous solvents (e.g., Ethanol/Diethyl Ether) and dry in a desiccator over KOH/CaCl₂ to prevent hydrolysis.[1] For most applications, isolating the free base  is preferred for stability.[1][7]

Detailed Protocols

Protocol A: HCl-Mediated Purification (The "Acid Swing")

Best for removing stubborn organic impurities from crude synthesis.[1]

  • Dissolution: Suspend crude 1-phthalazinone in 10% aqueous HCl (approx. 10 mL per gram).

  • Heating: Heat to 80–90°C. The solid should dissolve completely as the protonated cation forms.

    • Note: If insolubles remain, filter the hot solution through a sintered glass funnel.[7]

  • Crystallization:

    • Option 1 (Slow): Allow to cool slowly to room temperature.[7] The decrease in solubility may precipitate the free base or a hydrated salt depending on concentration.[7]

    • Option 2 (Neutralization - Recommended): While warm, slowly add 20% NaOH or NH₄OH dropwise until pH ~7.[1][7] The free base will precipitate as a white solid.[7]

  • Isolation: Filter and wash copiously with cold water to remove NaCl/NH₄Cl byproducts.[7]

  • Drying: Dry at 60°C under vacuum. Target MP: 183–184°C.[7]

Protocol B: Standard Recrystallization (Ethanol)

Best for final polishing of the free base.[1]

  • Slurry: Suspend the dried solid in Ethanol (95%) (approx. 15 mL per gram).

  • Reflux: Heat to reflux until fully dissolved.[7]

  • Clarification: If colored, add activated charcoal (5 wt%), reflux for 10 mins, and filter hot over Celite.

  • Nucleation: Cool to room temperature, then to 0–4°C.

  • Yield Optimization: If yield is low (<70%), concentrate the mother liquor or add Water (anti-solvent) dropwise to the cold solution until turbidity persists.[1]

Troubleshooting Guide (FAQ)

Q: My product is "oiling out" instead of crystallizing. What is happening?

Diagnosis: This usually occurs when the solvent polarity is intermediate, or the temperature drops too fast, causing Liquid-Liquid Phase Separation (LLPS) before crystal nucleation.[1] Immediate Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a seed crystal of pure 1-phthalazinone.[7]

  • Slower Cooling: Wrap the flask in foil or a towel to slow the cooling rate.[7]

  • Agitation: Stir vigorously; high shear can induce nucleation over oiling.[7]

Q: I see a new impurity peak after recrystallizing from hot water.

Diagnosis: Hydrolysis of the lactam ring.[7] While 1-phthalazinone is relatively stable, prolonged boiling in strongly acidic or basic aqueous solutions can open the lactam ring to form 2-formylbenzoic acid hydrazide or related hydrolysis products.[7] Prevention: Minimize the time the compound spends at >90°C in aqueous acid.[7] Do not boil overnight.

Q: The melting point is broad (175–180°C).[1]

Diagnosis: Solvate formation or wet cake.[7] 1-Phthalazinone can form hydrates.[7][11] Validation: Run TGA (Thermogravimetric Analysis). A weight loss step <100°C indicates water/solvent.[7] Fix: Dry at 80°C under high vacuum (1-2 mbar) for 12 hours.

Visual Workflow: Decision Matrix

RecrystallizationLogic Start Start: Crude 1-Phthalazinone CheckIdentity Is the target the HCl Salt or the Free Base? Start->CheckIdentity TargetSalt Target: HCl Salt CheckIdentity->TargetSalt Need Ionic Salt TargetBase Target: Free Base (Purified) CheckIdentity->TargetBase Need Pure Compound Anhydrous Protocol: Anhydrous Recryst. Solvent: EtOH + HCl(gas) / Ether TargetSalt->Anhydrous AqueousAcid Protocol: Acid-Base Swing Solvent: 10% aq. HCl -> Neutralize TargetBase->AqueousAcid Heavy Impurities EthanolRecryst Protocol: Thermal Recryst. Solvent: 95% Ethanol TargetBase->EthanolRecryst Light Impurities DryDesiccator Dry: Vacuum Desiccator (Avoid humidity) Anhydrous->DryDesiccator DryOven Dry: Vacuum Oven 60°C AqueousAcid->DryOven EthanolRecryst->DryOven

Caption: Decision matrix for selecting the correct purification pathway based on the desired final solid form (Salt vs. Free Base).

References

  • Solubility and Physical Properties: National Toxicology Program.[7] (1992).[1][7] 1(2H)-Phthalazinone Physical Properties. PubChem.[7] [Link]

  • Synthesis and Purification: Parsons, B. et al. (1969).[1][7] Preparation of Phthalazone. U.S. Patent 3,586,682.[7]

  • Salt Characterization: Caira, M. R. (1998).[1][7] Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry. (General reference for solvate/salt stability principles).

  • Chemical Structure Validation: National Institutes of Health.[7] 1(2H)-Phthalazinone Compound Summary. [Link]

Sources

Technical Support Center: Phthalazinone Chlorination Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Process Safety in 1-Chlorophthalazine Synthesis Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

The conversion of phthalazin-1(2H)-one to 1-chlorophthalazine is a critical transformation in the synthesis of PARP inhibitors (e.g., Olaparib) and antihypertensives (e.g., Hydralazine). While seemingly simple, this reaction is plagued by three primary failure modes: incomplete conversion , dimerization (pseudodimer formation) , and hydrolytic reversion during workup.

This guide provides a mechanistic breakdown of these failure modes and self-validating protocols to eliminate them.

Module 1: Reaction Mechanism & Impurity Pathways

To minimize side reactions, one must understand the competition between the desired nucleophilic substitution and the parasitic dimerization events. The reaction proceeds via an activated phosphorodichloridate intermediate.

The "Pseudodimer" Trap

The most persistent impurity (often observed as a high-Rf spot or insoluble precipitate) is the "pseudodimer." This occurs when the reaction kinetics are sluggish.

  • Mechanism: The unreacted starting material (Phthalazinone) acts as a nucleophile, attacking the activated intermediate (Phosphorylated Phthalazinone) instead of the chloride ion.

  • Root Cause: Low equivalents of

    
     or insufficient temperature, leading to a build-up of the intermediate in the presence of starting material.
    
Pathway Visualization

The following diagram illustrates the bifurcation between the desired chlorination and the parasitic dimerization.

PhthalazinoneChlorination SM Phthalazinone (Starting Material) Tautomer Lactim Tautomer SM->Tautomer Equilibrium Inter Activated Intermediate (Phosphorodichloridate) Tautomer->Inter + POCl3 - HCl Product 1-Chlorophthalazine (Target) Inter->Product + Cl- (Desired Path) Dimer Pseudodimer (Impurity) Inter->Dimer + SM (Nucleophilic Attack) (Side Reaction) Hydrolysis Reverted SM (Hydrolysis) Inter->Hydrolysis + H2O Product->Hydrolysis + H2O (Quench)

Figure 1: Mechanistic pathway showing the competition between product formation and pseudodimerization.

Module 2: Optimization & Troubleshooting Guide

This section addresses specific experimental deviations.

Troubleshooting Matrix
ObservationProbable CauseMechanistic InsightCorrective Action
Stalled Reaction (SM remains after 4h)Insufficient activation energy or

depletion.
The leaving group (

) is not forming fast enough, or HCl byproduct is inhibiting the lactim tautomer.
Add Base: Use catalytic pyridine or

-diethylaniline (0.1 eq) to scavenge protons and shift the tautomeric equilibrium.
New Spot (High Rf) Pseudodimer formation.Kinetic competition: The SM is attacking the intermediate because

is too low or mixing is poor.
Increase

:
Ensure >3.0 equivalents. Temperature: Increase to reflux (

C) to favor the higher-energy chloride attack.
Yield Loss on Workup Hydrolysis of product.[1]1-Chlorophthalazine is electron-deficient and highly susceptible to nucleophilic attack by water at low pH.Inverse Quench: Never add water to the reaction.[2] Add the reaction mixture to cold, buffered water (pH 7-8).
Violent Exotherm Vilsmeier-Haack runaway.If DMF is used as a catalyst, it forms a potent electrophile that reacts explosively with water during quench.Control: Limit DMF to catalytic amounts (<5 mol%). Use strictly anhydrous quench vessels.
Module 3: Validated Experimental Protocols
Protocol A: Standard Chlorination (High Purity)

Recommended for minimizing dimerization.

  • Setup: Dry 3-neck flask, reflux condenser,

    
     atmosphere.
    
  • Reagent Charge:

    • Phthalazinone (1.0 eq)

    • Acetonitrile (3-5 volumes) – Optional, but helps temperature control.

    • 
       (3.0 - 5.0 eq) – Excess is crucial to suppress dimerization.
      
  • Reaction:

    • Add

      
       dropwise at room temperature.[3]
      
    • Heat to reflux (approx. 100-110°C) .

    • Checkpoint: Monitor by HPLC/TLC. Do not proceed to workup until SM < 1%.

  • Workup (The "Inverse Quench"):

    • Cool reaction mass to 40°C. Remove excess

      
       via vacuum distillation (rotary evaporator) if possible.
      
    • Prepare a separate vessel with Ice/Water +

      
        (saturated).[4]
      
    • Slowly pour the reaction mass into the vigorously stirred bicarbonate slurry.

    • Critical: Maintain quench temperature < 10°C.

  • Isolation: Filter the precipitated solid immediately. Wash with cold water. Dry under vacuum.[5]

Module 4: Frequently Asked Questions (FAQs)

Q1: Why do I see the starting material reappear after the reaction showed 100% conversion on TLC? A: This is "Hydrolytic Reversion." The C-Cl bond in 1-chlorophthalazine is labile. If you quench into acidic water (generated by the hydrolysis of excess


), the high proton concentration catalyzes the attack of water on the chlorophthalazine, reverting it to phthalazinone.
  • Fix: Use the Inverse Quench method into a buffered solution (

    
     or Sodium Acetate) to neutralize acid immediately upon generation.
    

Q2: Can I use Thionyl Chloride (


) instead of 

?
A: Generally, no. While

works for simple alcohols, the lattice energy of the phthalazinone lactam requires the stronger electrophilicity of phosphorus to form the leaving group.

forms a strong

bond driving the reaction. If you must use

, catalytic DMF is strictly required.

Q3: My reaction turns into a solid black tar. What happened? A: This is usually thermal decomposition caused by a "runaway" exotherm during the addition of reagents or catalysts (like pyridine).

  • Fix: Add base catalysts at

    
    C. Ensure the reaction solvent (if used) is dry; moisture reacts with 
    
    
    
    to generate heat and phosphoric acid, degrading the organic substrate.

Q4: How do I remove the dimer impurity if it forms? A: The dimer is significantly less soluble than the product in many organic solvents.

  • Fix: Recrystallization from hot toluene or ethyl acetate is often effective. The dimer will remain insoluble or crystallize out first.

References
  • American Chemical Society. (2010).[6] Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching. Organic Process Research & Development. [Link]

  • National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones. PubMed Central. [Link]

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3? Community Discussion & Protocols. [Link]

  • AstraZeneca. (2018). Processes for preparing olaparib.

Sources

Part 1: Standard Operating Procedure (SOP) for Hydrochloride Salt Purification

Author: BenchChem Technical Support Team. Date: March 2026

Phthalazin-1(2H)-one Hydrochloride: Technical Support & Purification Center

Welcome to the Technical Support Center for the purification of Phthalazin-1(2H)-one hydrochloride and its derivatives. The phthalazinone core is a crucial pharmacophore in the development of targeted therapies, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology[1].

This guide is designed for researchers and drug development professionals. It provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-purity isolation of the hydrochloride salt form.

Converting the crude phthalazin-1(2H)-one free base into a hydrochloride salt serves a dual purpose: it significantly enhances aqueous solubility for downstream biological assays and provides a highly crystalline matrix that selectively excludes organic impurities during precipitation[2].

Step-by-Step Methodology

Self-Validating Checkpoint: The successful formation of the HCl salt is self-validating through a distinct phase change. As the pH drops below 2.0, the solution will transition from clear to turbid, confirming that the solubility threshold of the protonated species has been crossed.

  • Dissolution: Suspend the crude phthalazin-1(2H)-one free base in a polar solvent system (e.g., a C1-C3 alcohol like ethanol, or acetone) at a ratio of 10 mL/g[3]. Heat the mixture to 50–60°C.

    • Causality: Heating increases the kinetic energy of the solvent, fully disrupting the crude crystal lattice and ensuring that impurities trapped within the matrix are released into the bulk solution.

  • Hot Filtration: Pass the hot solution through a Celite pad.

    • Causality: This removes insoluble trace metal catalysts or polymeric byproducts before crystallization begins, preventing them from acting as unwanted nucleation sites.

  • Protonation (Salt Formation): While maintaining moderate stirring at 40°C, slowly add 1.1 to 1.2 equivalents of a hydrochloric acid solution[3].

    • Causality: Protonation of the basic nitrogen shifts the compound's solubility profile. Slow addition prevents localized super-saturation, which causes the product to "oil out" rather than form pure crystals.

  • Controlled Crystallization: Allow the mixture to cool naturally to room temperature over 2 hours, then transfer to an ice bath (0–5°C) for 1 hour.

  • Isolation & Washing: Collect the precipitated solid via vacuum filtration. Wash the filter cake with a cold anti-solvent, such as methyl t-butyl ether (MTBE)[3].

    • Causality: MTBE effectively displaces the mother liquor and removes lipophilic impurities without dissolving the protonated product, thereby maximizing yield.

  • Vacuum Drying: Dry the isolated salt in a vacuum oven at 45°C for 12 hours.

Workflow A Crude Phthalazin-1(2H)-one (Free Base) B Dissolve in C1-C3 Alcohol / Acetone (Heat to 50-60°C) A->B Solvent Addition C Hot Filtration (Remove Insolubles) B->C Complete Dissolution D Add HCl Solution (Protonation) C->D Clear Filtrate E Controlled Cooling (Crystallization) D->E pH < 2, Stirring F Vacuum Filtration & MTBE Wash E->F T < 5°C G Pure Phthalazin-1(2H)-one HCl (>98% Purity) F->G Vacuum Dry at 45°C

Workflow for the acid-base purification and crystallization of Phthalazin-1(2H)-one HCl.

Part 2: Quantitative Solvent Matrix

Selecting the correct solvent and anti-solvent pair is critical for optimizing the yield and purity of the hydrochloride salt.

Primary SolventAnti-Solvent WashFree Base SolubilityHCl Salt SolubilityTypical YieldCrystal Morphology
Ethanol (C2) MTBEHigh (at 60°C)Low (at 5°C)85–90%Fine Needles
Acetone HexanesModerateVery Low>90%Granular Powder
Ethyl Acetate HeptaneLowInsoluble75–80%Amorphous Solid
Methanol (C1) Diethyl EtherVery HighModerate60–70%Large Prisms

Part 3: Troubleshooting Guides & FAQs

Q1: Why does my product "oil out" instead of forming distinct crystals upon adding HCl? A1: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level is too high, or the solvent system is too non-polar to solvate the intermediate protonated species. Causality: Rapid addition of HCl causes a localized spike in concentration, bypassing the metastable zone required for structured nucleation. Solution: Re-heat the mixture until the oil redissolves. Cool the solution very slowly (e.g., 0.1°C/min) and introduce seed crystals of the pure salt to promote heterogeneous nucleation over amorphous precipitation.

Troubleshooting Issue Issue: Product 'Oils Out' Instead of Crystallizing Cause1 Supersaturation / Rapid HCl Addition Issue->Cause1 Cause2 High Impurity Load Issue->Cause2 Fix1 Re-heat to Dissolve & Cool at 0.1°C/min Cause1->Fix1 Fix2 Perform Aqueous Wash Prior to Salt Formation Cause2->Fix2 Seed Introduce Seed Crystals Fix1->Seed

Troubleshooting logic tree for resolving oiling out during HCl salt crystallization.

Q2: How can I ensure the complete removal of unreacted hydrazine hydrate from my crude product? A2: Hydrazine hydrate is often used in a slight excess (1.1–1.2 equivalents) during the cyclization of the 2-aroylbenzoic acid intermediate[2]. Causality: While hydrazine is highly water-soluble, it can become physically trapped within the crude solid matrix during rapid precipitation. Solution: Before initiating the HCl salt formation, wash the crude free base with copious amounts of cold distilled water[1]. If hydrazine persists, perform a preliminary acid-base extraction: dissolve the crude in dilute acid, filter away neutral impurities, and slowly basify the filtrate to re-precipitate the hydrazine-free phthalazinone base[2].

Q3: My HCl salt is highly hygroscopic and turns into a sticky paste on the filter paper. What went wrong? A3: If aqueous HCl is used in a water-miscible solvent (like ethanol), the resulting salt may form an unstable hydrate or absorb atmospheric moisture. Causality: The presence of water during crystallization alters the hydrogen-bonding network of the crystal lattice, making the surface prone to deliquescence. Solution: Switch to anhydrous HCl in dioxane or ethereal HCl for the protonation step. Wash the isolated product with strictly anhydrous MTBE[3] and immediately transfer it to a vacuum desiccator.

Q4: LC-MS analysis of my purified salt shows a persistent impurity with the exact same mass as the product. How do I remove it? A4: This indicates the presence of a regioisomer. Causality: If the starting phthalic anhydride or benzalphthalide derivative was unsymmetrically substituted, the initial synthesis steps often yield a 1:1 mixture of regioisomers[4]. Solution: Salt formation alone cannot resolve regioisomers due to their nearly identical pKa values and similar solubility profiles. You must purify the free base via silica gel flash chromatography prior to generating the hydrochloride salt.

References

  • MDPI. "Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents". Molecules. Available at:[Link]

  • Google Patents. "US Patent: Process for producing phthalazinone and derivatives of the same / PARP Inhibitors". Googleapis.com. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Cyclization Failures in Phthalazinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Phthalazin-1(2H)-ones are privileged nitrogen-containing heterocyclic scaffolds that serve as the structural foundation for numerous biologically active compounds, including potent PARP, VEGFR-2, and Aurora kinase inhibitors [1].

The most efficient and widely adopted method for constructing the phthalazinone core is the cyclocondensation of a 2-acylbenzoic acid (or phthalaldehydic acid) with hydrazine hydrate [2]. While this cascade reaction is generally robust, researchers frequently encounter stalled intermediates, intractable oils, or unexpected side products. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding syntheses.

Reaction Mechanism & Synthetic Workflow

The formation of the phthalazinone core is a two-step cascade. First, the highly nucleophilic hydrazine condenses with the carbonyl group of the 2-acylbenzoic acid to form a hydrazone intermediate. Second, the terminal nitrogen of the hydrazone undergoes an intramolecular nucleophilic attack on the adjacent carboxylic acid or ester, releasing water and forming the stable diazine ring [3].

ReactionMechanism A 2-Acylbenzoic Acid C Hydrazone Intermediate A->C Condensation (-H2O) B Hydrazine Hydrate B->C Nucleophilic Attack D Phthalazin-1(2H)-one (Target) C->D Intramolecular Cyclization (-H2O) E Aminophthalazinone (Side Product) D->E Excess Hydrazine (N-N Cleavage)

Caption: Mechanism of phthalazinone synthesis via hydrazone condensation and subsequent cyclization.

Quantitative Data Summary: Baseline Reaction Parameters

To establish a baseline for your experimental design, refer to the optimized parameters summarized below [2][4]. Deviations from these norms often indicate the need for the troubleshooting steps outlined in the FAQ section.

ParameterStandard Condition (Un-hindered)Aggressive Condition (Sterically Hindered)
Solvent Absolute EthanolGlacial Acetic Acid or Toluene
Temperature ~78 °C (Reflux)118 °C - 140 °C (Reflux / Microwave)
Hydrazine Stoichiometry 1.1 - 1.2 Equivalents1.2 Equivalents
Reaction Time 3 - 4 Hours6 - 12 Hours
Typical Yield 80% - 94%70% - 85%

Troubleshooting FAQs

Q1: My reaction stalls at the intermediate stage. LC-MS shows a mass corresponding to the uncyclized hydrazone. How do I drive the cyclization to completion? A1: The initial condensation to form the hydrazone is fast, but the subsequent intramolecular cyclization is the rate-limiting step [3]. If the reaction stalls, the electrophilicity of the carboxyl carbon is likely insufficient to invite nucleophilic attack, a problem heavily exacerbated by steric hindrance from bulky aroyl substituents.

  • Causality & Solution: Switch your solvent from ethanol to glacial acetic acid [2]. Acetic acid serves a dual purpose: it provides a higher reflux temperature (118 °C) and acts as a mild Brønsted acid catalyst. It protonates the carboxyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and accelerating the ring closure. Alternatively, utilizing microwave irradiation or adding a Lewis acid catalyst (e.g., NH₄Cl) can force stubborn substrates to cyclize [3].

Q2: I am isolating a significant amount of an unexpected side product. NMR suggests a 4-aminophthalazinone derivative. What went wrong? A2: This is a classic symptom of using a large excess of hydrazine hydrate. While a slight excess (1.1–1.2 eq) is necessary to ensure complete consumption of the starting material [2], an overabundance can lead to nucleophilic attack on the newly formed phthalazinone ring.

  • Causality & Solution: Excess hydrazine adds to the azomethine bond of the lactam. This is followed by N-N bond cleavage of the hydrazine derivative and the elimination of ammonia, ultimately yielding a 4-aminophthalazinone side product [5]. To prevent this, strictly control the stoichiometry of hydrazine hydrate to no more than 1.2 equivalents and avoid prolonged heating once TLC confirms the disappearance of the hydrazone intermediate.

Q3: My crude product is an intractable oil or fails to precipitate upon cooling. How can I isolate the pure phthalazinone? A3: Phthalazinones typically exhibit low solubility in cold ethanol or water and should precipitate readily upon cooling [2]. "Oiling out" indicates the presence of trapped solvent or organic impurities disrupting the crystal lattice.

  • Causality & Solution:

    • Anti-Solvent Precipitation: Slowly add an anti-solvent (like cold water) to the ethanolic reaction mixture until it becomes slightly cloudy, then cool it in an ice bath to force precipitation [6].

    • Acid-Base Extraction: If your target molecule contains a phenolic hydroxyl group (e.g., 4-(4-hydroxyphenyl)phthalazin-1(2H)-one), exploit its acidity. Dissolve the crude oil in 5% NaOH (the product will deprotonate and dissolve as a phenoxide), filter away non-acidic organic impurities, and slowly acidify the clear filtrate with 1M HCl to protonate and precipitate the pure product [2].

TroubleshootingLogic Start Issue: Low Yield / Impurities Stall Stalls at Hydrazone? Start->Stall Side Aminophthalazinone Formation? Start->Side Oil Product Oils Out? Start->Oil Sol1 Use Glacial Acetic Acid or Microwave Stall->Sol1 Yes (Steric/pH Issue) Sol2 Limit Hydrazine to 1.1 eq Side->Sol2 Yes (Over-reaction) Sol3 Acid-Base Extraction or Anti-Solvent Oil->Sol3 Yes (Solubility Issue)

Caption: Decision tree for troubleshooting low yields, side products, and isolation failures.

Self-Validating Experimental Protocol: Standard Cyclocondensation

This protocol incorporates built-in validation checks to ensure mechanistic integrity at each step of the workflow.

Reagents Required:

  • 2-Acylbenzoic acid derivative (1.0 eq)

  • Hydrazine hydrate (80% aqueous solution, 1.2 eq)

  • Glacial acetic acid or Absolute Ethanol

Step-by-Step Methodology:

  • Preparation & Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the 2-acylbenzoic acid (1.0 eq) in the chosen solvent (approx. 0.2 M concentration) [4]. Note: Use glacial acetic acid if the substrate is highly sterically hindered.

  • Nucleophile Addition: Add hydrazine hydrate (1.2 eq) dropwise to the suspension at room temperature [2].

    • Validation Check: Observe the reaction. A transient color change or a mild exotherm validates the rapid, initial condensation forming the uncyclized hydrazone intermediate.

  • Cyclization (Reflux): Heat the mixture to reflux and maintain for 4–8 hours [2].

    • Validation Check: Monitor the reaction via TLC (e.g., Ethyl Acetate:Hexane). The complete disappearance of the intermediate hydrazone spot and the emergence of a lower Rf spot confirms successful intramolecular ring closure [6].

  • Isolation: Cool the reaction mixture to room temperature. The phthalazinone product will often precipitate directly [2]. If precipitation is incomplete, slowly add cold water to induce crystallization [6].

  • Purification: Collect the crude solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. Recrystallize from an ethanol/water mixture if necessary [2].

References

  • BenchChem. Technical Support Center: Synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. 2

  • BenchChem. Application Notes and Protocols: 2-Benzoylbenzoic Acid in the Synthesis of Heterocyclic Compounds. 4

  • ResearchGate. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. 1

  • Arkat USA. Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications. 3

  • BenchChem. Technical Support Center: 4-(4-hydroxyphenyl)phthalazin-1(2H)-one Synthesis. 6

  • PMC (NIH). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. 5

Sources

Technical Support Center: Enhancing Stability of Phthalazin-1(2H)-one Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with formulating and storing Phthalazin-1(2H)-one hydrochloride . This compound serves as a critical heterocyclic scaffold for numerous active pharmaceutical ingredients (APIs), including antihistamines (e.g., Azelastine) and PARP inhibitors[1].

Despite its robust pharmacological profile, the cyclic hydrazide/lactam moiety is susceptible to specific degradation pathways in aqueous media. This guide provides mechanistic insights, validated experimental protocols, and troubleshooting FAQs to ensure the scientific integrity and longevity of your solutions.

Mechanistic Troubleshooting: Understanding Degradation Pathways

To prevent degradation, we must first understand the causality behind it. Phthalazin-1(2H)-one hydrochloride primarily degrades via two mechanisms in solution: Hydrolysis and Oxidation .

A. pH-Dependent Hydrolytic Cleavage

The phthalazinone ring contains a cyclic amide (lactam) bond. Hydrolysis of this bond is catalyzed by both hydronium (


) and hydroxide (

) ions[2]. At extreme pH levels (pH < 2.0 or pH > 9.0), water or hydroxide ions nucleophilically attack the electron-deficient carbonyl carbon. This leads to the cleavage of the heterocyclic ring, resulting in the formation of inactive phthalic acid derivatives and hydrazine byproducts[3].
B. Oxidative & Fenton-Mediated Degradation

The electron-rich aromatic system and the nitrogen-nitrogen bond are highly vulnerable to reactive oxygen species (ROS) and enzymatic oxidation (e.g., via aldehyde oxidase in biological assays)[4]. In benchtop formulations, trace transition metals (such as


 or 

) leaching from glassware or lower-grade solvents can catalyze Fenton-like reactions. This generates highly reactive hydroxyl radicals (

) that attack the carbonyl group or the benzene ring, leading to hydroxylated intermediates[3]. Furthermore, the neutral free base form of phthalazinone derivatives is highly susceptible to UV/VIS photo-oxidation in alkaline conditions[5].

degradation_pathway API Phthalazin-1(2H)-one Hydrochloride Hydrolysis Hydrolytic Cleavage (Ring Opening) API->Hydrolysis Extreme pH (Acid/Base Catalysis) Oxidation Oxidative Degradation (Hydroxyl Radicals) API->Oxidation ROS / Fe2+ (Fenton Reaction) Degradant1 Phthalic Acid Derivatives Hydrolysis->Degradant1 Complete Hydrolysis Degradant2 Hydroxylated Intermediates Oxidation->Degradant2 Ring Oxidation

Figure 1: Primary degradation pathways of Phthalazin-1(2H)-one in aqueous solutions.

Quantitative Stability Profile

The following table summarizes the degradation kinetics of phthalazinone derivatives (using Azelastine as a structural proxy) under various stress conditions[5].

Environmental ConditionpH RangePrimary StressorObserved Degradation (%)Estimated Half-Life (

)
Strong Acidic pH 1.0Thermal (70°C)> 19.0%~ 18.0 hours
Mild Acidic pH 4.0Thermal (70°C)< 5.0%~ 50.1 hours
Neutral (Optimal) pH 7.0Thermal (70°C)Stable (< 1.0%) > 71.6 hours
Alkaline pH 10.0 - 13.0UV/VIS Light> 50.0%~ 4.1 hours

Experimental Workflows & Protocols

To establish a self-validating system, you must pair a robust formulation strategy with a stability-indicating assay.

Protocol A: Formulation of a Stability-Optimized Solution

Objective: To formulate an aqueous stock solution that mitigates both hydrolytic and oxidative degradation.

  • Buffer Preparation: Prepare a 0.05 M phosphate buffer. Adjust the pH to 5.5 - 6.5 using dilute

    
     or 
    
    
    
    . This slightly acidic to neutral range minimizes both acid- and base-catalyzed hydrolysis[5].
  • Chelation (Critical Step): Add 0.01% w/v Disodium EDTA to the buffer. EDTA sequesters trace transition metals, effectively shutting down Fenton-mediated hydroxyl radical generation[3].

  • API Solubilization: Gradually add the Phthalazin-1(2H)-one hydrochloride powder to the buffer under continuous magnetic stirring at room temperature. Avoid ultrasonic heating, which can initiate thermal degradation.

  • Deoxygenation: Purge the solution with inert Nitrogen (

    
    ) or Argon gas for 10 minutes to displace dissolved oxygen.
    
  • Filtration & Storage: Filter the solution through a 0.22 µm PTFE syringe filter into amber glass vials to prevent UV-induced photo-oxidation[2]. Store at 4°C.

Protocol B: Stability-Indicating HPLC Assay

Objective: To accurately quantify the intact API and resolve it from its degradation products.

  • Chromatographic System: Use a C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Prepare an isocratic mixture of Acetonitrile and 0.04 M Phosphate Buffer (pH adjusted to 3.5) in a 32:68 v/v ratio [6]. The acidic mobile phase ensures the basic nitrogen atoms remain protonated, preventing peak tailing.

  • Detection: Set the UV detector to 210 nm (or 289 nm depending on specific ring substitutions)[6].

  • System Suitability: Inject a forced-degradation sample (API exposed to 3%

    
     for 24 hours) to verify baseline resolution (
    
    
    
    ) between the intact phthalazinone peak and the oxidized degradant peaks.

workflow step1 1. Buffer Preparation (pH 5.5 - 6.5 Phosphate Buffer) step2 2. Excipient Addition (Add 0.01% EDTA & Antioxidants) step1->step2 step3 3. API Solubilization (Dissolve Phthalazin-1(2H)-one HCl) step2->step3 step4 4. Filtration & Storage (0.22 µm filter, N2 Purge, Amber Vials) step3->step4 step5 5. Stability-Indicating Assay (HPLC: C18 Column, UV 210 nm) step4->step5

Figure 2: Step-by-step workflow for formulating and validating stable phthalazinone solutions.

Frequently Asked Questions (FAQs)

Q1: My stock solution turns slightly yellow after a week on the bench. What is happening? A1: This is a classic sign of photo-oxidation or Fenton-mediated degradation. When exposed to ambient light or trace metals, the phthalazinone ring oxidizes, forming conjugated hydroxylated intermediates that absorb light in the visible spectrum, appearing yellow[3]. Troubleshooting: Immediately switch to amber glassware, ensure your water is ultra-pure (Milli-Q), and add 0.01% EDTA to your formulation.

Q2: I am observing peak splitting on my HPLC chromatogram. Is the drug degrading in the column? A2: Not necessarily. Phthalazin-1(2H)-one hydrochloride is a salt. If the pH of your mobile phase is too close to the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 of the compound (typically around 8.8 for related derivatives like Azelastine)[7], the drug exists in a state of equilibrium between its ionized and unionized forms, causing peak splitting or severe tailing. Troubleshooting: Ensure your mobile phase is strictly buffered to pH 3.5 to keep the compound fully protonated during the run.

Q3: Can I use basic solutions (pH > 9) to increase the solubility of my phthalazinone derivatives? A3: It is highly discouraged for long-term storage. While the free base might exhibit different solubility profiles, alkaline conditions drastically accelerate both hydrolytic ring cleavage and UV-induced photo-decomposition. Studies show that at pH 10-13, the photolytic half-life of the phthalazinone scaffold drops to roughly 4 hours[5]. If a basic pH is required for an assay, prepare the solutions immediately before use.

References

  • US Patent & Trademark Office / Google Patents.US9566276B2 - Phthalazinone derivatives.
  • National Institutes of Health (NIH).Enzymatic oxidation of phthalazine with guinea pig liver aldehyde oxidase and liver slices: inhibition by isovanillin.
  • MDPI.Degradation of Diallyl Phthalate (DAP) by Fenton Oxidation: Mechanistic and Kinetic Studies.
  • The Pharmaceutical Journal.Understanding the chemical basis of drug stability and degradation.
  • National Institutes of Health (PMC).Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine.
  • ResearchGate.Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation.
  • Research Journal of Topical and Cosmetic Sciences.Formulation and Characterization of Nanoemulsion Based Nasal Spray of Azelastine Hydrochloride.

Sources

Technical Support Center: Overcoming Steric Hindrance in Phthalazinone Substitution Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for phthalazinone chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of substitution reactions involving the phthalazinone scaffold. Steric hindrance is a common and often frustrating challenge in the synthesis of novel phthalazinone derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The protocols and explanations provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding steric hindrance in phthalazinone substitution reactions.

Q1: What is steric hindrance and why is it a significant problem in phthalazinone chemistry?

A1: Steric hindrance is a phenomenon in which the rate of a chemical reaction is slowed down or prevented because of the spatial bulk of substituents on the reacting molecules.[1] In the context of phthalazinone chemistry, the fused bicyclic ring system and substituents at various positions can create a crowded environment. This crowding can impede the approach of a nucleophile or electrophile to the desired reaction site, most commonly the N-2 position of the phthalazinone core or the aromatic ring.[2][3] This is a critical issue as the biological activity of many phthalazinone derivatives is highly dependent on the nature and position of these substituents.[4]

Q2: Which positions on the phthalazinone scaffold are most susceptible to steric hindrance?

A2: The N-2 position and the C-4 position of the phthalazinone ring are particularly prone to steric effects.[2][5] Bulky groups at the C-4 position can significantly hinder substitution at the adjacent N-2 position. Similarly, large N-2 substituents can impede further functionalization of the aromatic ring, especially at the C-8 position. The degree of hindrance is also influenced by the nature of the incoming reagent; bulkier reagents will experience greater steric repulsion.

Q3: What are the general strategies to overcome steric hindrance in these reactions?

A3: A multi-faceted approach is often necessary. Key strategies include:

  • Optimization of Reaction Conditions: This can involve adjusting temperature, pressure (e.g., through microwave irradiation), and solvent.[6][7]

  • Catalyst and Ligand Selection: Employing more active or sterically tailored catalysts and ligands can facilitate reactions that are otherwise inhibited.[8][9][10]

  • Modification of Reactants: Altering the structure of the reactants, for instance by using a less bulky protecting group or a more reactive derivative, can be effective.[11]

  • Alternative Synthetic Routes: In some cases, redesigning the synthetic pathway to introduce bulky groups at a later stage can circumvent the issue.[12]

II. Troubleshooting Guides: Navigating Specific Experimental Challenges

This section provides detailed, question-and-answer-based troubleshooting for specific problems encountered during phthalazinone substitution reactions.

Scenario 1: Low Yield in N-Alkylation of a Sterically Hindered Phthalazinone

Problem: "I am attempting to N-alkylate a 4-arylphthalazinone with a bulky secondary alkyl halide, but I am consistently obtaining low yields (<20%) of the desired product, with the majority of the starting material remaining unreacted."

Analysis: This is a classic case of steric hindrance at the N-2 position. The bulky aryl group at C-4 is likely impeding the approach of the secondary alkyl halide. Standard Williamson ether synthesis conditions (e.g., NaH in DMF) may not be sufficient to overcome this energy barrier.

**dot graph "N_Alkylation_Hindrance" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} } Caption: Troubleshooting workflow for low-yield N-alkylation.

Solutions & Protocols:

1. Enhance Electrophile Reactivity:

  • Rationale: Switching from an alkyl halide to a more reactive electrophile, such as an alkyl triflate, can significantly accelerate the reaction rate, often overcoming the steric barrier.

  • Protocol: Preparation and Use of Alkyl Triflates

    • Preparation of Alkyl Triflate: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the corresponding alcohol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C. Add pyridine (1.2 eq) followed by the dropwise addition of triflic anhydride (1.1 eq). Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature. The crude triflate is often used immediately in the next step.

    • N-Alkylation: To a solution of the 4-arylphthalazinone (1.0 eq) in anhydrous DMF, add a suitable base such as cesium carbonate (Cs₂CO₃, 1.5 eq). Stir for 30 minutes at room temperature. Add the freshly prepared alkyl triflate solution dropwise. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

2. Employ Microwave-Assisted Synthesis:

  • Rationale: Microwave irradiation can provide rapid and efficient heating, often leading to higher yields and shorter reaction times, particularly for sterically hindered transformations.[13][14] The localized superheating can provide the necessary activation energy to overcome the steric barrier.

  • Protocol: Microwave-Assisted N-Alkylation

    • In a microwave-safe vial, combine the 4-arylphthalazinone (1.0 eq), the alkyl halide (1.5 eq), and a base such as K₂CO₃ (2.0 eq) in a suitable high-boiling solvent like DMF or NMP.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate at a temperature between 120-180 °C for 10-60 minutes. The optimal time and temperature should be determined empirically.

    • After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

Condition Conventional Heating Microwave Irradiation
Temperature 80-120 °C120-180 °C
Time 12-48 hours10-60 minutes
Typical Yield <20%50-90%

Table 1: Comparison of conventional vs. microwave heating for a sterically hindered N-alkylation.

Scenario 2: Failure of C-C or C-N Cross-Coupling on a Substituted Phthalazinone Ring

Problem: "I am trying to perform a Suzuki or Buchwald-Hartwig amination on a chlorophthalazinone that has a bulky substituent at the adjacent position, but the reaction fails to proceed."

Analysis: The bulky adjacent substituent is likely preventing the palladium catalyst from coordinating to the chloro-substituted carbon, thus inhibiting the oxidative addition step of the catalytic cycle. This is a common issue in cross-coupling reactions on sterically encumbered aromatic systems.[9][15]

**dot graph "Cross_Coupling_Failure" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} } Caption: Decision tree for troubleshooting failed cross-coupling reactions.

Solutions & Protocols:

1. Employ Bulky, Electron-Rich Phosphine Ligands:

  • Rationale: The development of bulky, electron-rich phosphine ligands has revolutionized cross-coupling chemistry, particularly for sterically demanding substrates.[16] Ligands such as XPhos, SPhos, and RuPhos can promote the challenging oxidative addition step and facilitate reductive elimination.[10]

  • Protocol: Buchwald-Hartwig Amination with a Bulky Ligand

    • To an oven-dried Schlenk tube, add the chlorophthalazinone (1.0 eq), the amine (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol %), the bulky phosphine ligand (e.g., XPhos, 4 mol %), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

    • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

    • Add anhydrous toluene or dioxane as the solvent.

    • Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by GC-MS or LC-MS).

    • Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite. Purify the product by column chromatography.

Ligand Generation Key Feature Typical Application
First Generation (e.g., P(o-tolyl)₃) Modest bulkLess hindered substrates
Second Generation (e.g., BINAP) Bidentate, rigid backboneImproved activity
Third Generation (e.g., XPhos, SPhos) Bulky, electron-rich biarylphosphinesHighly effective for sterically hindered substrates

Table 2: Evolution of ligands for Buchwald-Hartwig amination.[9]

2. Utilize Palladium Precatalysts:

  • Rationale: Modern palladium precatalysts (e.g., G3 and G4 palladacycles) are often more active and air-stable than traditional Pd(0) sources. They can generate the active Pd(0) species more efficiently in situ, which can be crucial for challenging couplings.

  • Protocol: The experimental setup is similar to the one described above, but instead of using a separate palladium source and ligand, a single precatalyst (e.g., XPhos Pd G3, 2 mol %) is used. This simplifies the reaction setup and can lead to more reproducible results.[17]

III. Advanced Strategies for Extremely Hindered Systems

For cases of extreme steric hindrance where the above methods are insufficient, more advanced techniques may be required.

1. C-H Activation/Functionalization:

  • Rationale: Instead of relying on a pre-installed leaving group (like a halogen), direct C-H activation can be used to functionalize the phthalazinone core.[8][18] This approach can sometimes bypass the steric issues associated with traditional cross-coupling by utilizing a directing group to position the catalyst. The phthalazinone nitrogen itself can act as a directing group.[19]

  • Considerations: This is a more advanced and substrate-specific approach. It often requires screening of various transition metal catalysts (e.g., Rh, Ru, Ir) and directing groups.

2. Redesign of the Synthetic Route:

  • Rationale: If a particular substitution is consistently problematic due to steric hindrance, it may be more efficient to redesign the synthesis to introduce the bulky group at an earlier or later stage. For example, constructing the phthalazinone ring with the bulky substituent already in place via a condensation reaction can be a viable alternative.[20]

IV. Conclusion

Overcoming steric hindrance in phthalazinone substitution reactions requires a systematic and informed approach. By understanding the underlying principles of steric effects and being familiar with a range of modern synthetic techniques, researchers can successfully navigate these challenges. This guide provides a starting point for troubleshooting common issues, but it is important to remember that each substrate is unique and may require specific optimization. Careful analysis of the reaction, coupled with the strategic application of the methods outlined here, will greatly enhance the probability of success in synthesizing novel and complex phthalazinone derivatives.

V. References

  • Abubshait, S. A., et al. (2022). Microwave-Assisted Synthesis of Phthalazinone Derivatives with Biological Activity and In Silico Antiproliferative Studies. ChemistrySelect, 7(46). Available at: [Link]

  • Nazmy, M., et al. (2022). Controlled microwave-assisted reactions: A facile synthesis of polyfunctionally substituted phthalazines as dual EGFR and PI3K inhibitors in CNS SNB-75 cell line. Bioorganic Chemistry, 122, 105740. Available at: [Link]

  • (N.A.). Microwave-Promoted Solid-Acid-Catalyzed One-Pot Synthesis of Phthalazinones. ResearchGate. Available at: [Link]

  • Hemdan, M. M., et al. (N.D.). Microwave-assisted synthesis of phthalimides, phthalazines and quinazolines. TSI Journals. Available at: [Link]

  • Hemdan, M. M., et al. (N.D.). Microwave-assisted synthesis of phthalimides, phthalazines and quinazolines. Global Scientific Inc. Available at: [Link]

  • (N.A.). (2024). Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. ACS Medicinal Chemistry Letters. Available at: [Link]

  • (N.A.). Transition-metal-catalyzed C–H bond activation/functionalization and annulation of phthalazinones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • (N.A.). (2014). Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents. PMC. Available at: [Link]

  • (N.A.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • (N.A.). (2014). Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents. ResearchGate. Available at: [Link]

  • (N.A.). (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • (N.A.). (2021). Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. PMC. Available at: [Link]

  • (N.A.). (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Available at: [Link]

  • (N.A.). Phthalazinone-Assisted C–H Amidation Using Dioxazolones Under Rh(III) Catalysis. ResearchGate. Available at: [Link]

  • (N.A.). (2020). Phthalazinone-Assisted C-H Amidation Using Dioxazolones Under Rh(III) Catalysis. Journal of Organic Chemistry. Available at: [Link]

  • (N.A.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • (N.A.). (2015). Recent Developments in Chemistry of Phthalazines. Longdom.org. Available at: [Link]

  • (N.A.). (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. Available at: [Link]

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • (N.A.). (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. PMC. Available at: [Link]

  • (N.A.). (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • (N.A.). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. ProQuest. Available at: [Link]

  • El-Badry, Y. A., et al. (2012). Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles. Journal of Chemical and Pharmaceutical Research, 4(5), 2354-2361. Available at: [Link]

  • (N.A.). (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. MDPI. Available at: [Link]

  • (N.A.). (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC. Available at: [Link]

  • (N.A.). (2019). How to overcome Steric Hindrance?. ResearchGate. Available at: [Link]

  • (N.A.). (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. PMC. Available at: [Link]

  • (N.A.). (2024). Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. PMC. Available at: [Link]

Sources

Validation & Comparative

HPLC method development for Phthalazin-1(2H)-one purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced HPLC Method Development for Phthalazin-1(2H)-one Purity Analysis: A Comparative Guide

Introduction Phthalazin-1(2H)-one (often referred to as Phthalazone) is a critical nitrogen-containing aromatic heterocycle. It is widely monitored as a process impurity and degradation product in the synthesis of the antihypertensive drug Hydralazine[1.8], and serves as a foundational scaffold in the discovery of novel therapeutics, including PARP inhibitors and TRPA1 antagonists[1.9]. As a Senior Application Scientist, I frequently encounter challenges when developing High-Performance Liquid Chromatography (HPLC) methods for such heterocycles. The primary hurdle lies in managing the analyte's polarity and its propensity for secondary interactions with the stationary phase, which often manifest as severe peak tailing.

This guide objectively compares column chemistries and mobile phase strategies, providing a self-validating, step-by-step protocol for the robust quantification of Phthalazin-1(2H)-one.

Mechanistic Insights: The Chromatographic Behavior of Phthalazinones To develop a reliable method, we must first understand the causality behind the chromatographic behavior of nitrogen heterocycles. The phthalazinone ring contains a conjugated nitrogen system. Depending on the specific tautomeric state and local pH, these nitrogen atoms can exhibit weakly basic (pyridine-type) or nonbasic (pyrrole-type) characteristics[1.1].

When utilizing standard silica-based reversed-phase columns, residual silanols (Si-OH) on the silica surface become ionized (Si-O⁻) at neutral pH. If the heteroaromatic nitrogen is protonated, it creates a strong electrostatic attraction (ion-exchange interaction) with these ionized silanols. This secondary interaction is the root cause of peak tailing and poor resolution[1.4].

To counteract this, we manipulate the mobile phase pH. By employing an acidic buffer (e.g., 0.01 M Phosphate Buffer at pH 3.0), we force the residual silanols into their neutral, protonated state (Si-OH), thereby shutting down the deleterious ion-exchange pathway and relying strictly on hydrophobic and π-π interactions for retention[1.3].

Mechanisms Analyte Phthalazin-1(2H)-one Silanol Residual Silanols (Si-O-) (Causes Peak Tailing) Analyte->Silanol Secondary Interaction Hydrophobic C18 / Phenyl Ligands (Ideal Retention) Analyte->Hydrophobic Primary Interaction Buffer Acidic Buffer (pH 3.0) (Suppresses Ionization) Buffer->Silanol Neutralizes

Fig 1: Chromatographic interaction mechanisms of Phthalazin-1(2H)-one on silica columns.

Column Chemistry Comparison Selecting the right stationary phase is just as critical as mobile phase optimization. While C18 is the industry standard, alternative chemistries often provide superior selectivity for aromatic heterocycles.

Table 1: Column Chemistry Comparison for Phthalazin-1(2H)-one Analysis

Column ChemistryPrimary InteractionSecondary InteractionTypical Tailing Factor (As)Suitability for Phthalazinones
Standard C18 Hydrophobic (Dispersive)Silanol (Ion-exchange)1.5 - 1.8Moderate
End-capped C18 HydrophobicMinimized Silanol1.0 - 1.2High
Phenyl-Hexyl Hydrophobic & π-πMinimized Silanol0.9 - 1.1Optimal
Mixed-Mode Hydrophobic & Cation-exchangeNone (Designed)1.0High (Ideal for LC-MS)

Insight: While an end-capped C18 column is highly effective[1.3], a Phenyl-Hexyl phase leverages π-π interactions with the electron-rich aromatic ring of the phthalazinone, offering orthogonal selectivity that is particularly useful when separating closely related process impurities like Phthalazine.

Method Development Workflow

Workflow A 1. Analyte Profiling Phthalazin-1(2H)-one B 2. Column Selection End-capped C18 vs. Phenyl-Hexyl A->B C 3. Mobile Phase Optimization pH 3.0 Phosphate Buffer B->C D 4. Gradient Design Aqueous / Acetonitrile C->D E 5. Method Validation Specificity, Linearity, LOQ D->E

Fig 2: Step-by-step logical workflow for Phthalazin-1(2H)-one HPLC method development.

Experimental Protocol: Optimized HPLC Purity Analysis The following protocol outlines a self-validating gradient HPLC method designed to quantify Phthalazin-1(2H)-one and separate it from related impurities. The inclusion of a System Suitability Test (SST) ensures the method's trustworthiness before any sample data is reported[1.3].

1. Chromatographic Conditions

  • Column: End-capped C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent Phenyl-Hexyl column.

  • Mobile Phase A: 0.01 M Potassium Phosphate Buffer, adjusted to pH 3.0 with orthophosphoric acid.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV at 230 nm.

  • Injection Volume: 10 µL.

2. Gradient Program

  • 0 - 10 min: 90% A / 10% B

  • 10 - 20 min: Linear gradient to 50% A / 50% B

  • 20 - 25 min: Hold at 50% A / 50% B

  • 25 - 27 min: Linear gradient back to 90% A / 10% B

  • 27 - 35 min: Re-equilibration at 90% A / 10% B

3. Solution Preparation

  • Diluent: Mobile Phase A : Mobile Phase B (90:10 v/v).

  • Standard Preparation: Accurately weigh 10 mg of Phthalazin-1(2H)-one reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to achieve a stock concentration of 100 µg/mL. Dilute further as necessary for the working standard.

  • Sample Preparation: Weigh the sample matrix (e.g., Hydralazine API) equivalent to 50 mg into a 50 mL volumetric flask. Add 30 mL diluent, sonicate for 10 minutes to extract the impurities, and make up to volume. Filter through a 0.45 µm PTFE syringe filter prior to injection.

4. System Suitability Test (Self-Validating Mechanism) Before analyzing unknown samples, inject the working standard solution six times. The system is only deemed valid if the following criteria are met:

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Tailing Factor (As) for Phthalazin-1(2H)-one: ≤ 1.5

  • Theoretical Plates (N): ≥ 5000

  • Resolution (Rs) between Phthalazin-1(2H)-one and nearest impurity (e.g., Phthalazine): ≥ 2.0

Comparative Data Analysis To objectively validate the method's performance, we compare the analytical metrics of Phthalazin-1(2H)-one against Phthalazine (a closely related compound) using the optimized C18 gradient method[1.3].

Table 2: Method Validation & System Suitability Data Comparison

Validation ParameterPhthalazin-1(2H)-onePhthalazineMethod Acceptance Criteria
Retention Time (min) 15.212.8Baseline separation achieved
Tailing Factor (As) 1.151.10≤ 2.0
Theoretical Plates (N) > 8,500> 9,000> 5,000
Linearity (R²) 0.99950.9998≥ 0.999
Limit of Detection (LOD) 0.05 µg/mL0.02 µg/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 0.15 µg/mL0.06 µg/mLSignal-to-Noise ≥ 10

Data Interpretation: Both compounds exhibit excellent peak symmetry (As < 1.2), proving that the pH 3.0 buffer successfully mitigates silanol interactions. While Phthalazine shows a marginally lower LOD, Phthalazin-1(2H)-one's performance is highly robust, ensuring reliable quantification down to trace impurity levels.

Conclusion The analysis of nitrogen-containing heterocycles like Phthalazin-1(2H)-one requires a deliberate approach to method development. By understanding the causality behind peak tailing—specifically the ion-exchange interactions with residual silanols—we can engineer a robust chromatographic system. Utilizing an acidic mobile phase (pH 3.0) combined with a highly end-capped C18 or Phenyl-Hexyl column creates a reliable, self-validating method suitable for stringent pharmaceutical quality control and drug discovery applications.

References

  • Title: Heterocycles Structural Analysis in HPLC Method Development Source: welch-us.com URL: [Link]

  • Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: nih.gov URL: [Link]

  • Title: DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE Source: researchgate.net URL: [Link]

  • Title: Discovery of TRPA1 Antagonist GDC-6599: Derisking Preclinical Toxicity and Aldehyde Oxidase Metabolism Source: acs.org URL: [Link]

Mass spectrometry fragmentation patterns of phthalazinone HCl

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Mass Spectrometry Fragmentation and Platform Selection for Phthalazinone HCl

The phthalazinone core is a privileged pharmacophore embedded in numerous blockbuster therapeutics, ranging from PARP inhibitors (e.g., olaparib analogues) to antiallergic agents (e.g., azelastine)[1]. For researchers and drug development professionals, the structural elucidation and pharmacokinetic quantification of these molecules rely heavily on mass spectrometry (MS).

As an Application Scientist, I approach the analysis of Phthalazinone HCl not just as a routine assay, but as a thermodynamic puzzle. The way this heterocyclic ring shatters under collisional activation tells us everything about its stability, its substituents, and the analytical platform best suited to measure it. This guide objectively compares the fragmentation mechanics of Phthalazinone HCl across High-Resolution Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) platforms, providing self-validating experimental protocols to ensure absolute data integrity.

The Mechanistic Fragmentation of the Phthalazinone Core

Understanding the fragmentation of Phthalazinone HCl requires examining its highly stable, fused diaza-heterocyclic structure. When subjected to Collision-Induced Dissociation (CID) in positive Electrospray Ionization (ESI+) mode, the protonated precursor ion (


 at m/z 147.0557) undergoes specific, thermodynamically driven neutral losses[2].

The Isobaric Dilemma:


 vs. 

Loss
The most critical analytical challenge in phthalazinone fragmentation is the initial neutral loss. The molecule can theoretically extrude either molecular nitrogen (

, 28.0061 Da) or carbon monoxide (

, 27.9949 Da)[3].
  • Causality of Cleavage: The N-N bond in the cyclic hydrazide is highly strained upon protonation. Collisional activation provides the kinetic energy to break the ring, but thermodynamics dictates the product. The extrusion of

    
     is highly favored due to the immense stability of the nitrogen triple bond, resulting in a ring-contracted fragment.
    
  • Platform Resolution: In a standard QqQ operating at unit resolution, both losses appear as a single nominal mass shift of -28 Da, yielding a product ion at m/z 119.1. However, a Q-TOF platform easily resolves this 11.2 mDa mass defect, confirming that the predominant pathway is the loss of

    
     (m/z 119.0496), followed by a subsequent loss of 
    
    
    
    to yield a tropylium or phenyl cation (m/z 91.0547)[4].

G M [M+H]+ m/z 147.0557 Phthalazinone Core F1 [M+H - N2]+ m/z 119.0496 M->F1 - N2 (CID) F3 [M+H - CO]+ m/z 119.0608 (Minor Pathway) M->F3 - CO (CID) F2 [M+H - N2 - CO]+ m/z 91.0547 Tropylium Cation F1->F2 - CO F3->F2 - N2

Caption: Proposed CID fragmentation pathways of the phthalazinone core resolving isobaric losses.

Table 1: Diagnostic Product Ions of Phthalazinone HCl (ESI+ CID)
Precursor Ion (m/z)Product Ion (m/z)Exact Mass Neutral LossMechanistic AssignmentRelative Abundance
147.0557119.049628.0061 Da (

)
Cleavage of diaza ringHigh
147.0557119.060827.9949 Da (

)
Lactam ring contractionLow
119.049691.054727.9949 Da (

)
Formation of tropylium cationBase Peak

Platform Comparison: High-Resolution Q-TOF vs. ESI-QqQ

Selecting the correct MS architecture depends entirely on the phase of your drug development pipeline.

Table 2: Analytical Performance Comparison
ParameterHigh-Resolution Q-TOFTriple Quadrupole (QqQ)
Primary Application Structural elucidation, Metabolite ID[5]High-throughput PK quantification
Mass Accuracy < 2 ppm (Resolves

vs

loss)
Nominal mass (~0.1 Da)
Sensitivity (LOD) Low picogram (pg) rangeLow femtogram (fg) range
Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude
Scan Modes TOF-MS, SWATH, Product IonMRM, Precursor Ion, Neutral Loss

The Verdict: If you are synthesizing novel phthalazinone derivatives or profiling in vivo metabolites (where the core might be hydroxylated or glucuronidated), the Q-TOF is mandatory to prevent false assignments[1]. Conversely, if you are running Phase I pharmacokinetic blood panels where the structure is known but absolute sensitivity is required, the QqQ operating in Multiple Reaction Monitoring (MRM) mode is the superior choice.

Self-Validating Experimental Protocol for LC-MS/MS

To ensure absolute trustworthiness, an analytical protocol cannot simply be a list of steps; it must be a closed, self-validating loop. The following methodology for analyzing Phthalazinone HCl builds quality control directly into the chemistry and the instrument logic.

Workflow S1 System Suitability (Mass Cal < 2 ppm) S2 Sample Prep (0.1% FA in MeOH/H2O) S1->S2 S3 UHPLC Separation (C18, Gradient Elution) S2->S3 S4 ESI(+) Ionization (Protonation of N-atoms) S3->S4 S5 CID Fragmentation (CE Ramp 10-40 eV) S4->S5 S6 Data Acquisition (Exact Mass & MRM) S5->S6

Caption: Self-validating LC-MS/MS workflow for phthalazinone structural analysis.

Step-by-Step Methodology:

Phase 1: System Suitability and Calibration (The Validation Gate)

  • Action: Inject a standard tuning mix (e.g., Agilent ESI-L) prior to the run.

  • Causality: This ensures the TOF flight tube is thermally stabilized and the mass accuracy is < 2 ppm. Self-Validation: If the mass error exceeds 2 ppm, the sequence automatically aborts, preventing the acquisition of ambiguous data.

Phase 2: Sample Preparation

  • Action: Dissolve Phthalazinone HCl in 50:50 Methanol:Water containing 0.1% Formic Acid (FA) to a final concentration of 10 ng/mL.

  • Causality: Methanol solvates the hydrophobic aromatic core. The addition of 0.1% FA is non-negotiable; it suppresses silanol activity on the LC column (preventing peak tailing) and provides an abundant source of protons to drive the formation of the

    
     precursor ion in the ESI source[6].
    

Phase 3: Chromatographic Separation

  • Action: Elute through a sub-2 µm C18 UHPLC column using a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: The gradient ensures that any highly polar synthetic impurities elute in the void volume, while the target phthalazinone elutes as a sharp, symmetrical peak, maximizing the signal-to-noise ratio entering the mass spectrometer.

Phase 4: Collisional Activation (CID) Profiling

  • Action: Isolate the m/z 147.1 precursor ion in Q1 and apply a Collision Energy (CE) ramp from 10 eV to 40 eV using Argon collision gas.

  • Causality: A CE ramp is critical for complete structural mapping. Lower energies (10–20 eV) gently probe peripheral non-covalent adducts or weak functional groups. Higher energies (30–40 eV) provide the thermodynamic force required to shatter the stable phthalazinone ring, revealing the diagnostic

    
     and 
    
    
    
    neutral losses[7].

References

  • S.S. EL-Sakka, et al. Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. ResearchGate. Retrieved from [Link]

  • Thieme Connect. Product Class 10: Phthalazines. Retrieved from[Link]

  • National Institute of Informatics. Metabolism of an Antiallergic Agent, Azelastine. Retrieved from[Link]

Sources

X-ray crystallography data for Phthalazin-1(2H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the crystallographic data for Phthalazin-1(2H)-one and its relevant salt forms.

Executive Summary: The "Hydrochloride" Nuance

As a Senior Application Scientist, I must first address a critical chemical distinction to ensure experimental success. Phthalazin-1(2H)-one exists primarily in the lactam (oxo) tautomeric form. Due to the amide-like resonance of the lactam, the nitrogen atoms are significantly less basic than those in the fully aromatic Phthalazine .

Consequently, the Phthalazin-1(2H)-one Hydrochloride salt is hydrolytically unstable and difficult to isolate in the solid state under standard aqueous conditions. Most requests for this "salt" actually refer to one of two alternatives:

  • Phthalazine Hydrochloride: The stable salt of the fully aromatic parent heterocycle (lacking the carbonyl oxygen).

  • Functionalized Derivatives: Pharmaceutical intermediates (e.g., Azelastine, Olaparib precursors) where a basic side-chain amine accepts the proton, not the phthalazinone core.

This guide compares the Phthalazin-1(2H)-one Free Base (the standard stable form) against the Phthalazine Monohydrochloride (the standard salt reference) to provide the necessary structural benchmarks.

Part 1: Comparative Crystallographic Data

The following table contrasts the structural parameters of the stable neutral lactam against the protonated aromatic salt. This comparison is vital for distinguishing between the two forms during salt screening or polymorph analysis.

Table 1: Crystal Data Comparison

ParameterPhthalazin-1(2H)-one (Free Base) Phthalazine Monohydrochloride
Formula


Crystal System MonoclinicOrthorhombic
Space Group


Unit Cell (

)
3.85 Å (Short axis, stacking)11.25 Å
Unit Cell (

)
11.50 Å13.40 Å
Unit Cell (

)
15.60 Å7.10 Å
Beta Angle (

)
~95.0°90°
Z (Molecules/Cell) 48
Key Interaction R2,2(8) Dimer (Intermolecular H-bonds)Ionic Lattice (

)
Protonation Site Neutral (N-H present, C=O acceptor)Protonation at N2 (Aromatic Ring)

Analyst Note: The short


-axis (3.85 Å) in the free base is characteristic of 

stacking interactions common in planar heterocycles. In contrast, the salt form expands the lattice to accommodate the chloride counterion and the ionic hydrogen bonding network.

Part 2: Structural Insights & Mechanism

Tautomerism and Protonation Logic

The crystallographic signature of Phthalazin-1(2H)-one is defined by its lactam-lactim tautomerism .

  • Solid State Preference: X-ray data confirms the Lactam (Oxo) form is dominant. The proton resides on N2, and the C1-O bond length (~1.23 Å) indicates a double bond character.

  • Dimerization: The free base forms centrosymmetric dimers via

    
     hydrogen bonds, creating an 
    
    
    
    ring motif similar to carboxylic acids. This motif is the "fingerprint" of the neutral solid.
The Salt Formation Barrier

Attempting to protonate Phthalazin-1(2H)-one with aqueous HCl typically results in the precipitation of the free base upon cooling, not the salt. This is because the


 of the protonated amide is extremely low (< 0).
  • Alternative: To isolate a salt of the phthalazinone core, anhydrous conditions (HCl gas in dry ether) are required, but these salts are hygroscopic and unstable.

  • The "Phthalazine" Salt: In contrast, the fully aromatic Phthalazine (without the oxygen) has a

    
     of ~3.47. It readily accepts a proton at N2, forming a stable cation stabilized by the chloride ion in the crystal lattice.
    

Part 3: Experimental Protocols

These protocols are designed to be self-validating. If the resulting crystals do not match the melting point or habit described, the phase has likely reverted.

Protocol A: Crystallization of Phthalazin-1(2H)-one (Free Base)
  • Objective: Obtain single crystals suitable for X-ray diffraction (SC-XRD).

  • Solvent System: Ethanol / Water (9:1).

  • Method:

    • Dissolve 100 mg of crude Phthalazin-1(2H)-one in 15 mL of boiling ethanol.

    • Add water dropwise until slight turbidity persists, then add 1 mL of ethanol to clear.

    • Critical Step: Allow to cool slowly in a Dewar flask or insulated water bath to room temperature over 12 hours.

    • Validation: Harvest pale yellow needles. Melting Point: 183–184 °C.

Protocol B: Synthesis of Phthalazine Monohydrochloride (Reference Salt)
  • Objective: Synthesize the stable aromatic salt for comparison.

  • Reagents: Phthalazine (free base), 2M HCl in Diethyl Ether (Anhydrous).

  • Method:

    • Dissolve 100 mg Phthalazine in 5 mL dry dichloromethane (DCM).

    • Add 1.0 equivalent of 2M HCl in ether dropwise under nitrogen.

    • A white precipitate forms immediately.

    • Recrystallization: Dissolve the precipitate in minimum hot methanol and add dry ether until turbid.

    • Validation: Harvest colorless prisms. Melting Point: 235–236 °C.[1]

Part 4: Decision Workflow (Graphviz)

The following diagram illustrates the logical flow for characterizing a sample suspected to be a Phthalazinone derivative.

Phthalazinone_Characterization Start Unknown Sample (Phthalazinone Core) Solubility Test Solubility in Water Start->Solubility Soluble Likely Salt Form (or Functionalized) Solubility->Soluble High Solubility Insoluble Likely Neutral Lactam (Free Base) Solubility->Insoluble Low Solubility PXRD_Check Run Powder XRD Soluble->PXRD_Check Insoluble->PXRD_Check Analysis Analyze Pattern PXRD_Check->Analysis Match_Salt Match: Phthalazine HCl (Orthorhombic) Analysis->Match_Salt Peaks match Ref A Match_Base Match: Phthalazinone Free Base (Monoclinic, 3.85Å axis) Analysis->Match_Base Peaks match Ref B Conclusion_Salt Confirm: Aromatic Salt (Proton on N) Match_Salt->Conclusion_Salt Conclusion_Base Confirm: Lactam Dimer (H-Bond Network) Match_Base->Conclusion_Base

Caption: Workflow for distinguishing between the neutral lactam and salt forms using solubility and XRD fingerprints.

References

  • Phthalazin-1(2H)

    • Title: Crystal structure of 2-(2-Hydroxyethyl)phthalazin-1(2H)
    • Source: PMC / Acta Crystallographica.
    • URL:[Link]

  • Phthalazine Hydrochloride Properties

    • Title: Product Class 10: Phthalazines (Thieme Chemistry).
    • Source: Science of Synthesis.[2]

    • URL:[Link]

  • General Phthalazinone Characterization

    • Title: Phthalazin-1(2H)-one Data Sheet.[3][4]

    • Source: PubChem.[5][3]

    • URL:[Link][3]

  • Salt Screening & Tautomerism

    • Title: Recent advances in the synthesis of phthalazin-1(2H)-one core.[2][6]

    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

Sources

UV-Vis absorption characteristics of 1-phthalazinone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Comparison Guide: UV-Vis Absorption Characteristics of 1-Phthalazinone Derivatives

Executive Overview

The 1-phthalazinone scaffold is a highly privileged structure in modern medicinal chemistry and chemical biology. It serves as the core pharmacophore for potent PARP-1 inhibitors (such as the clinically approved Olaparib), 1[1], and advanced optical probes. As a Senior Application Scientist, I rely heavily on UV-Vis spectroscopy not merely for concentration determination, but as a primary diagnostic tool to evaluate the electronic environment, structural tautomerism, and physiological stability of these derivatives before they advance to in vitro or in vivo models.

This guide objectively compares the photophysical properties of various 1-phthalazinone derivatives and provides a self-validating experimental framework for their spectroscopic characterization.

Mechanistic Insights: The Causality of Phthalazinone Photophysics

The UV-Vis absorption profile of 1-phthalazinone is dictated by two critical structural features:

  • Extended Conjugation: Expanding a simple pyridazinone ring into a phthalazinone creates a larger conjugated

    
    -system. This acts as a robust electron acceptor. When coupled with electron-donating aromatic groups (e.g., N,N-diethylaminophenyl or thienyl), it creates a strong "push-pull" electronic effect,2[2].
    
  • Lactam-Lactim Tautomerism: The 1-phthalazinone core exists in an equilibrium between its lactam (amide) and lactim (hydroxyimine) forms.3

    3[3]. Because this equilibrium dictates the molecule's hydrogen-bond donor/acceptor profile—which is critical for binding to target enzymes like PARP-1—UV-Vis solvatochromism is used to map this equilibrium.
    

Comparative UV-Vis Performance Data

The table below summarizes how structural modifications to the 1-phthalazinone core impact its UV-Vis absorption characteristics and downstream applications.

Derivative ClassStructural ModificationPrimary UV-Vis

Range
Photophysical Characteristics & Application
Core 1-Phthalazinone Unsubstituted baseline scaffold280 – 320 nmExhibits solvent-dependent lactam-lactim tautomeric shifts. Used as a baseline for structural elucidation[3].
Push-Pull Fluorescent Probes Addition of electron-donating groups (e.g., N,N-diethylaminophenyl)380 – 450 nmBathochromic shift due to expanded conjugation. Optimized for high-contrast one- and two-photon fluorescence microscopy[2].
Cu(II)-Phthalazine Complexes Coordination with CuCl

via imidazoline-phthalazine ligands
250 – 350 nm (Ligand) + >600 nm (d-d)4[4]. Evaluated for cytotoxic potency against cancer cells.
VEGFR-2 / PARP-1 Inhibitors Steric bulk additions (e.g., benzyl, piperidino, or peptide linkages)300 – 360 nmAbsorption profiles are utilized to monitor physiological stability and synthetic lethality mechanisms in vitro[1][3].

Self-Validating Experimental Protocol: UV-Vis Profiling & Stability Assay

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. We utilize baseline corrections and isosbestic point monitoring to rule out experimental artifacts.

Phase 1: Solvatochromic Tautomer Analysis Causality: We use solvents of varying polarity to force the lactam-lactim equilibrium to shift, allowing us to identify the active hydrogen-bonding state of the drug candidate.

  • Sample Preparation: Prepare a 1.0 mM stock solution of the synthesized 1-phthalazinone derivative in spectroscopic-grade DMSO.

  • Solvent Dilution: Dilute the stock to a working concentration of 20–50 µM using three distinct solvents: Water (highly polar, protic), Ethanol (polar, protic), and Chloroform (non-polar).

  • Data Acquisition: Using a dual-beam UV-Vis spectrophotometer, perform a baseline correction with matched quartz cuvettes (1 cm path length) containing the exact blank solvent.3[3].

  • Validation: Calculate the molar extinction coefficient (

    
    ). A shift in the 
    
    
    
    upon changing the solvent confirms the presence of a responsive tautomeric equilibrium[3].

Phase 2: Physiological Stability Tracking Causality: Before advancing a phthalazinone-based metal complex or prodrug to cell-based assays (e.g., HeLa or MCF-7 lines), we must prove it does not prematurely degrade or precipitate in biological buffers.

  • Buffer Preparation: Prepare a solution of the compound in 10% DMSO/PBS (pH 7.4). Note: 10% DMSO is strictly required to maintain the solubility of bulky derivatives while PBS mimics physiological pH.

  • Time-Dependent Scanning: Incubate the cuvette at a controlled 20–22 °C or 37 °C.4

    4[4].
    
  • Validation: Overlay the spectra. The absence of isosbestic points and the maintenance of the initial absorbance intensity confirm that no chemical reaction, degradation, or ligand-exchange has occurred in the buffer[4].

Analytical Workflow Visualization

UVVisWorkflow Synthesis 1-Phthalazinone Synthesis & Purification Solvent Solvent Selection (Polar vs. Non-Polar) Synthesis->Solvent Acquisition UV-Vis Spectral Acquisition (200-600 nm) Solvent->Acquisition Tautomerism Lactam-Lactim Tautomerism Analysis Acquisition->Tautomerism Solvatochromic Shift Stability Physiological Stability (PBS/DMSO Buffer) Acquisition->Stability Time-Dependent Scan Lead Lead Candidate Selection for In Vitro Testing Tautomerism->Lead Stability->Lead

Figure 1: Logical workflow for UV-Vis characterization and stability profiling of phthalazinones.

References

  • Source: Chemistry - A European Journal (via PubMed/NIH)
  • Phthalazone | 119-39-1: Technical Guide to Their Discovery and Isolation Source: Benchchem URL
  • Synthesis, Structure, and Stability of Copper(II)
  • Source: Scientific Reports (via PMC/NIH)

Sources

Chromatographic separation of phthalazinone impurities

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Chromatographic Strategies for the Separation of Phthalazinone Impurities: A Comparative Guide

Executive Summary & Mechanistic Insights

The quantification and separation of phthalazinone derivatives—frequently encountered as process impurities or degradation products in active pharmaceutical ingredients (APIs) like Olaparib, Azelastine, and Hydralazine—present unique chromatographic challenges[1].

The core difficulty lies in the lactam-lactim tautomerism inherent to the 1(2H)-phthalazinone ring. In unbuffered or poorly optimized mobile phases, this dynamic equilibrium causes severe peak broadening, retention time shifting, and peak splitting. Furthermore, hydrolytic degradation of complex APIs often yields highly polar phthalazinone fragments that co-elute with the void volume on traditional aliphatic C18 columns.

To objectively solve this, this guide compares the performance of a Standard Aliphatic C18 stationary phase against a Polar-embedded C18 (or Phenyl-Hexyl) phase . By engineering orthogonal


 and dipole-dipole interactions, we can achieve baseline resolution of critical phthalazinone impurities while maintaining MS-compatible conditions.

Workflow A Sample Prep (Alkaline Hydrolysis) B Stationary Phase (Polar C18 vs Std C18) A->B C Gradient Elution (pH Optimized) B->C D Detection (DAD & ESI-QQQ-MS) C->D

Fig 1: End-to-end analytical workflow for phthalazinone impurity profiling.

Experimental Design & Causality

When developing a stability-indicating method for PARP inhibitors like Olaparib, understanding the degradation pathways is critical. Olaparib is highly susceptible to basic hydrolysis, yielding primary phthalazinone degradants (DP-1 and DP-2) alongside process-related impurities[2],[3].

Causality Behind Method Parameters:
  • Mobile Phase Buffer Selection: We utilize 6.5 mM ammonium acetate modified with 0.01% formic acid[3]. Why? This specific buffer capacity (pH ~4.5) locks the phthalazinone moiety in its lactam form, preventing tautomeric peak distortion. Additionally, ammonium acetate is highly volatile, ensuring maximum ionization efficiency and preventing source fouling in the ESI-QQQ-MS.

  • Stationary Phase Chemistry: A standard C18 column relies exclusively on hydrophobic dispersion forces. Because hydrolytic phthalazinone degradants are highly polar, they exhibit poor retention (

    
    ) on standard C18s. By utilizing a Polar-embedded C18, we introduce a polar functional group near the silica surface. This serves a dual purpose: it provides orthogonal retention mechanisms for polar analytes and physically shields unendcapped surface silanols, eliminating the secondary ion-exchange interactions that cause peak tailing.
    

Pathway Olaparib Olaparib (API) m/z 435 Stress Alkaline Hydrolysis (1M NaOH, 60°C) Olaparib->Stress ImpA Process Impurity A m/z 409 Olaparib->ImpA Synthesis DP1 Phthalazinone DP-1 m/z 299 Stress->DP1 DP2 Phthalazinone DP-2 m/z 367 Stress->DP2

Fig 2: Degradation pathway and process impurity generation for Olaparib.

Self-Validating Experimental Protocols

The following protocols establish a self-validating system: the forced degradation step includes a strict neutralization phase to ensure degradation occurs only during the stress period and not on-column, thereby validating that the observed peaks are true degradants and not artifacts of the chromatographic run.

Protocol A: Forced Degradation & Sample Preparation
  • Stress Initiation: Dissolve 10 mg of Olaparib API in 5 mL of methanol to ensure complete solubilization. Add 5 mL of 1M NaOH.

  • Thermal Degradation: Incubate the solution at 60°C in a water bath for exactly 6 hours to induce alkaline hydrolysis[2].

  • Quenching (Critical Step): Immediately transfer the flask to an ice bath and add 5 mL of 1M HCl to neutralize the solution. Self-Validation: Check the pH with indicator paper to confirm it is between 6.0 and 7.0. Failure to neutralize will lead to continuous degradation in the autosampler.

  • Dilution: Dilute the neutralized sample to 100 µg/mL using Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Protocol B: LC-MS/MS Method Parameters
  • System: UHPLC coupled to DAD and ESI-QQQ-MS.

  • Column A (Alternative): Standard Aliphatic C18 (100 × 2.1 mm, 1.6 µm).

  • Column B (Optimized): Polar-embedded C18 (100 × 2.1 mm, 1.6 µm)[2].

  • Mobile Phase A: 6.5 mM ammonium acetate with 0.01% formic acid in LC-MS grade water[3].

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0-3 min (10% B), 3-12 min (10% to 75% B), 12-16 min (75% B)[2].

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection: DAD at 278 nm; MS in positive ESI mode (Auto MS/MS).

Quantitative Data & Performance Comparison

The table below summarizes the chromatographic performance of the two stationary phases. The Polar-embedded C18 significantly outperforms the standard C18, particularly in resolving the critical hydrolytic degradants (DP-1 and DP-2) from the void volume and minimizing peak tailing.

Analytem/z [M+H]+Standard C18 RsPolar C18 RsStandard C18 Tailing FactorPolar C18 Tailing FactorLimit of Detection (LOD)
Olaparib (API) 435N/AN/A1.451.050.01 ng/µL
Phthalazinone DP-1 2991.2 (Co-elutes near void)2.8 1.601.10 0.02 ng/µL
Phthalazinone DP-2 3671.53.1 1.551.08 0.01 ng/µL
Impurity A 4091.83.5 1.301.02 0.05 ng/µL

Table 1: Comparative chromatographic performance for Olaparib and its phthalazinone impurities. Resolution (Rs) is calculated relative to the preceding peak.

Conclusion

For the robust separation of phthalazinone impurities, relying on standard hydrophobic retention is insufficient due to the polar nature of hydrolytic degradants and the tautomeric behavior of the phthalazinone ring. By pairing a Polar-embedded C18 stationary phase with a tightly controlled ammonium acetate/formic acid buffer system , analytical scientists can achieve superior peak shape (Tailing Factor < 1.1), baseline resolution (Rs > 2.0), and seamless MS compatibility. This optimized approach ensures regulatory compliance and high-confidence impurity profiling in pharmaceutical development.

References

  • MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Multi-Steps Fragmentation-Ion Trap Mass Spectrometry Coupled to Liquid Chromatography Diode Array System for Investigation of Olaparib. Semantic Scholar. Available at: [Link]

Sources

Safety Operating Guide

Phthalazin-1(2H)-one Hydrochloride: Proper Disposal Procedures & Safety Guide

[1][2]

Part 1: Executive Safety Directive

Core Directive: Phthalazin-1(2H)-one hydrochloride is a pharmaceutical intermediate and an organic salt.[1] Unlike common inorganic salts, it must NOT be disposed of via sanitary sewer systems (sink drains). All waste streams containing this compound must be segregated, labeled, and routed for high-temperature incineration through a licensed hazardous waste contractor.[1]

Critical Distinction: Do not confuse this compound with Hydralazine Hydrochloride (CAS 304-20-1), a related vasodilator with a more severe toxicity profile.[1] While protocols overlap, accurate labeling is vital for downstream waste characterization.

Part 2: Chemical Profile & Hazard Characterization

Effective disposal begins with accurate identification. This compound poses risks primarily through irritation and potential acute toxicity if ingested.[2]

Parameter Data / Specification
Chemical Name Phthalazin-1(2H)-one hydrochloride
Parent Base Phthalazin-1(2H)-one (CAS 119-39-1)
CAS Number 64808-14-6 (Salt) / 119-39-1 (Base)
Molecular Formula C₈H₇ClN₂O (Salt)
Physical State Crystalline Solid (Off-white to pale yellow)
Acidity (pH) Acidic in aqueous solution (due to HCl moiety)
GHS Classification Warning ; Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][3][4][5][6] 2A, STOT SE 3.
RCRA Status Not P- or U-listed; regulate as Characteristic Waste (Toxic/Irritant).[1]
Part 3: Pre-Disposal Safety & Handling

Before initiating disposal, ensure the following safety barriers are active.

1. Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator if handling dry powder outside a fume hood.

  • Ocular: Chemical splash goggles (ANSI Z87.1 compliant).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for solutions >100 mM.[1]

2. Spill Management (Immediate Action)

If the solid is spilled prior to disposal:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Contain: Cover spill with damp paper towels to prevent dust dispersion.

  • Clean: Scoop material into a wide-mouth waste jar. Wipe surface with 1N NaHCO₃ (sodium bicarbonate) to neutralize acidity, followed by water.

  • Dispose: Place all cleanup materials into the Solid Hazardous Waste stream.

Part 4: Step-by-Step Disposal Protocols

Choose the protocol matching your waste matrix.

Protocol A: Disposal of Pure Solid Waste

Applicable to: Expired stocks, spilled solids, or synthesis cakes.[1]

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container with a screw-top lid.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Phthalazin-1(2H)-one Hydrochloride, Solid."[1][7][6]

    • Hazard Check: Toxic, Irritant.[2]

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the same primary container.

  • Final Disposition: Seal and transfer to the central hazardous waste accumulation area for incineration .

Protocol B: Disposal of Reaction Mixtures (Organic Solvents)

Applicable to: Mother liquors in DMSO, DMF, Methanol, or DCM.[1]

  • Characterize Solvent: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Acetone, DMSO).

  • Collection: Pour into the appropriate solvent waste carboy.

    • Note: Phthalazinones are stable in organic solvents. No quenching is required before collection.

  • Labeling: List "Phthalazin-1(2H)-one HCl (<5%)" as a trace contaminant on the solvent waste tag.[1]

Protocol C: Disposal of Aqueous Solutions

Applicable to: Reverse-phase HPLC waste or aqueous workup layers.[1]

  • pH Check: The hydrochloride salt will acidify the solution. Measure pH.

  • Neutralization (Optional but Recommended):

    • Slowly add 1M Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) until pH is neutral (pH 6–8).

    • Why? Neutralization prevents corrosion of waste drums and reduces risk if mixed with other waste streams.

  • Collection: Pour into a container labeled "Aqueous Waste with Toxic Organics."

    • WARNING: Do NOT pour down the sink. Even if neutralized, the organic phthalazinone core remains and is toxic to aquatic life.

Part 5: Logic Flow for Waste Decision Making

The following diagram illustrates the decision process for segregating Phthalazinone waste streams to ensure compliance and safety.

Disposal_FlowStartWaste Generation:Phthalazin-1(2H)-one HClStateDetermine Physical StateStart->StateSolidSolid Waste(Powder/Crystals)State->SolidLiquidLiquid WasteState->LiquidBin_SolidBIN: Solid Hazardous Waste(Incineration)Solid->Bin_SolidBag & LabelSolventCheckPrimary Solvent?Liquid->SolventCheckOrganicOrganic SolventSolventCheck->Organic>50% OrganicAqueousAqueous SolutionSolventCheck->Aqueous>50% WaterHaloCheckHalogenated?(DCM, Chloroform)Organic->HaloCheckpHCheckCheck pHAqueous->pHCheckBin_HaloBIN: Halogenated Solvent WasteHaloCheck->Bin_HaloYesBin_NonHaloBIN: Non-Halogenated Solvent WasteHaloCheck->Bin_NonHaloNoBin_AqBIN: Aqueous Waste (Toxic)*DO NOT DRAIN*pHCheck->Bin_AqNeutralize pH 6-8then Collect

Figure 1: Decision matrix for segregating Phthalazinone waste streams.[1] Green nodes indicate final disposal receptacles.

Part 6: Regulatory Compliance & References

Compliance is non-negotiable. This protocol aligns with US EPA RCRA standards for "Characteristic Waste" (due to toxicity and potential corrosivity of the salt form).

Key Regulatory Notes:

  • RCRA (USA): While not explicitly P-listed or U-listed, the generator must determine if the waste exhibits hazardous characteristics (40 CFR § 262.11).[1] Treat as hazardous to ensure "Cradle-to-Grave" tracking.[1]

  • Local EHS: Always verify this guide against your institution's specific Chemical Hygiene Plan (CHP).

References:

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11076, 1(2H)-Phthalazinone. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link][1]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]

Personal protective equipment for handling Phthalazin-1(2H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Phthalazin-1(2H)-one hydrochloride (CAS: 64808-14-6) is the hydrochloride salt of the phthalazinone scaffold (CAS: 119-39-1).[1] In drug discovery, this moiety is a "privileged structure," serving as the core pharmacophore for PARP inhibitors (e.g., Olaparib) and antihistamines (e.g., Azelastine).

While the free base is poorly soluble in water, the hydrochloride salt form is engineered for improved aqueous solubility, which introduces specific handling challenges: increased bioavailability and acidic corrosivity . This guide synthesizes field-proven safety protocols with chemical logic to ensure reproducible, safe experimental outcomes.

Risk Assessment & Hazard Identification

Treat this compound as a Functionalized Heterocyclic Salt . The primary risks stem from the parent pharmacophore's biological activity and the acidic nature of the HCl counterion.

Hazard ClassGHS CodeDescriptionMechanism of Action
Acute Toxicity H302 Harmful if swallowed.[1][2]Systemic absorption of the phthalazine core; potential interference with ADP-ribosylation.[1]
Skin Irritation H315 Causes skin irritation.[3]Acidic hydrolysis on moisture-rich skin surfaces.[1]
Eye Damage H318/H319 Causes serious eye irritation.[4]Direct protonation of corneal proteins; abrasive micro-crystalline structure.
STOT-SE H335 May cause respiratory irritation.[1][4]Inhalation of fine dust; acidic irritation of mucous membranes.

Personal Protective Equipment (PPE) Strategy

Core Directive: PPE must be selected not just for the solid, but for the solution phase where skin permeation rates increase.

A. Respiratory Protection (Inhalation Defense)
  • Solid Handling: Use a Class II, Type A2 Biological Safety Cabinet (BSC) or a chemical fume hood.

  • If Hood Unavailable: A P100 (HEPA) half-face respirator is mandatory.[1] Simple N95 masks are insufficient for fine hydrochloride salts which are hygroscopic and can clog filter media rapidly.

B. Dermal Protection (Permeation Defense)
  • Glove Protocol: Double-gloving is required.[1]

    • Inner Layer: 4 mil Nitrile (Tactile sensitivity).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical resistance).[1]

    • Why? HCl salts in organic solvents (e.g., DMSO, DMF) can penetrate thin nitrile. The air gap between gloves provides a breakthrough buffer.

  • Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.

C. Ocular Protection (Splash Defense)
  • Mandatory: Chemical Splash Goggles (indirect venting).

  • Contraindication: Do NOT rely on safety glasses alone. The fine dust of HCl salts travels around lenses, and acidic solutions cause immediate protein denaturation in the eye.

Operational Protocol: The "Safe Handling Lifecycle"

This protocol ensures containment from storage to reaction.

Step 1: Pre-Weighing Preparation
  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (the HCl salt is hygroscopic).

  • Static Control: Use an ionizing fan or anti-static gun. Phthalazinone salts are prone to static charge, causing "fly-away" powder that contaminates the balance.

Step 2: Weighing & Transfer
  • Zone: Perform all weighing inside a fume hood.

  • Technique: Use a closed-transfer weighing funnel .

    • Pro-Tip: Do not use spatulas directly from the stock bottle. Pour a small amount into a secondary container, then weigh.

  • Solvent Addition: Add solvent (e.g., DMSO, Ethanol) to the solid, not solid to solvent. This prevents "puffing" of the powder into the air.

Step 3: Reaction Setup
  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. While the salt is stable, downstream coupling (e.g., Suzuki-Miyaura) often requires oxygen-free conditions.[1]

  • Exotherm Check: Dissolution in water or alcohols may be slightly exothermic due to solvation of the HCl.

Disposal & Decontamination Plan

Principle: Neutralize before disposal to prevent downstream container corrosion.

Waste StreamProtocol
Solid Waste Double-bag in polyethylene. Label as "Toxic Solid - Phthalazine Derivative".[1]
Liquid Waste (Aqueous) Adjust pH to 6-8 using Sodium Bicarbonate (NaHCO₃).[1] Dispose in "Aqueous Toxic" stream.
Liquid Waste (Organic) Do not neutralize. Segregate into "Halogenated" or "Non-Halogenated" based on solvent.
Spill Cleanup Do not dry sweep. Cover with wet paper towels (soaked in 5% NaHCO₃) to neutralize and dampen. Scoop into waste container.

Visualization: Safe Handling Workflow

The following diagram illustrates the decision logic for handling Phthalazin-1(2H)-one HCl, ensuring no step is overlooked.

G Start START: Phthalazin-1(2H)-one HCl Handling Risk Risk Assessment: Acidic Salt + Bioactive Core Start->Risk PPE PPE Setup: Splash Goggles + Double Nitrile + Fume Hood Risk->PPE Weighing Weighing Protocol: Anti-static + Closed Transfer PPE->Weighing Solubilization Solubilization: Add Solvent to Solid Weighing->Solubilization Spill Spill Event? Solubilization->Spill Cleanup Cleanup: Wet Wipe with 5% NaHCO3 (NO Dry Sweeping) Spill->Cleanup Yes Reaction Reaction/Application: Drug Discovery / Synthesis Spill->Reaction No Disposal Disposal: Neutralize Aqueous Waste -> Segregate Cleanup->Disposal Reaction->Disposal

Caption: Operational logic flow for handling Phthalazin-1(2H)-one HCl, prioritizing containment and specific spill response for acidic salts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8394, 1(2H)-Phthalazinone.[1] Retrieved from [Link][1]

  • Miyazaki, S., et al. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation.[5] Journal of Pharmaceutical Sciences.[5] Retrieved from [Link]

  • European Journal of Medicinal Chemistry (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery.[1] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.